Mal-Cz
Description
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Properties
Molecular Formula |
C45H42F2N6O12 |
|---|---|
Molecular Weight |
896.8 g/mol |
IUPAC Name |
4-azido-2,5-di(carbazol-9-yl)-N-[2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethyl]-3,6-difluorobenzamide |
InChI |
InChI=1S/C45H42F2N6O12/c46-32-31(43(61)49-17-18-62-44-41(60)39(58)42(30(20-55)64-44)65-45-40(59)38(57)37(56)29(19-54)63-45)35(52-25-13-5-1-9-21(25)22-10-2-6-14-26(22)52)33(47)34(50-51-48)36(32)53-27-15-7-3-11-23(27)24-12-4-8-16-28(24)53/h1-16,29-30,37-42,44-45,54-60H,17-20H2,(H,49,61)/t29-,30-,37-,38+,39-,40-,41-,42-,44-,45-/m1/s1 |
InChI Key |
ONXSHNFAHVAQSR-ILRZTQHASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCOC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Maleimide-Carbazole Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative Maleimide-Carbazole (Mal-Cz) conjugate, specifically N-(9-ethyl-9H-carbazol-3-yl)maleimide . This document details its chemical structure, physicochemical properties, synthesis protocols, and relevant biological context, designed to serve as a valuable resource for professionals in chemical biology and drug development. The strategic combination of the reactive maleimide moiety with the photophysically active and biologically relevant carbazole core makes this class of compounds a significant area of research.
Chemical Structure and Properties
The fundamental structure of a Maleimide-Carbazole conjugate involves a carbazole nucleus linked to a maleimide ring. The maleimide group is a well-known reactive handle for bioconjugation, particularly for its high selectivity towards thiol groups present in cysteine residues of proteins. The carbazole moiety is a rigid, planar aromatic heterocycle known for its unique electronic and photophysical properties, as well as its presence in various biologically active molecules.
For the purpose of this guide, we will focus on N-(9-ethyl-9H-carbazol-3-yl)maleimide as a representative example of a this compound conjugate.
Quantitative Data Summary
The following table summarizes the key quantitative data for N-(9-ethyl-9H-carbazol-3-yl)maleimide.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₄N₂O₂ | Calculated |
| Molecular Weight | 290.32 g/mol | Calculated |
| Appearance | Pale yellow solid | Inferred from typical synthesis descriptions |
| Solubility | Soluble in common organic solvents like DMF, DMSO, CH₂Cl₂ | Inferred from synthesis protocols |
| Purity | >95% (typically) | Standard for research-grade chemicals |
Synthesis and Experimental Protocols
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)maleimide can be achieved through a multi-step process, starting from commercially available 9H-carbazole. The following is a representative experimental protocol based on established synthetic methodologies.
Synthesis of 9-ethyl-9H-carbazole
-
To a solution of 9H-carbazole in a suitable solvent such as DMF or acetone, add a base like potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the carbazole nitrogen.
-
Add ethyl bromide or ethyl iodide dropwise to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 9-ethyl-9H-carbazole.
Nitration of 9-ethyl-9H-carbazole
-
Dissolve 9-ethyl-9H-carbazole in a solvent like acetic acid or a mixture of acetic acid and acetic anhydride.
-
Cool the solution in an ice bath and slowly add a nitrating agent, such as nitric acid or a mixture of nitric acid and sulfuric acid.
-
Maintain the temperature below 5 °C during the addition and for a short period thereafter.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with water until neutral, and dry to yield 3-nitro-9-ethyl-9H-carbazole.
Reduction of 3-nitro-9-ethyl-9H-carbazole
-
Suspend 3-nitro-9-ethyl-9H-carbazole in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the mixture to reflux for several hours.
-
After the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain 3-amino-9-ethyl-9H-carbazole.
Synthesis of N-(9-ethyl-9H-carbazol-3-yl)maleamic acid
-
Dissolve 3-amino-9-ethyl-9H-carbazole in a dry, aprotic solvent like tetrahydrofuran (THF) or dioxane.
-
Add maleic anhydride to the solution and stir the mixture at room temperature for several hours.
-
The product, N-(9-ethyl-9H-carbazol-3-yl)maleamic acid, will precipitate out of the solution or can be obtained after removal of the solvent.
Cyclization to N-(9-ethyl-9H-carbazol-3-yl)maleimide
-
Suspend the N-(9-ethyl-9H-carbazol-3-yl)maleamic acid in a solvent like acetic anhydride.
-
Add a catalyst, such as sodium acetate, and heat the mixture to reflux for a few hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the maleimide product.
-
Filter the solid, wash with water, and then purify by column chromatography or recrystallization to yield the final product, N-(9-ethyl-9H-carbazol-3-yl)maleimide.
Logical Relationships and Workflows
The following diagrams illustrate the key logical relationships and workflows associated with this compound compounds.
A Technical Guide to Mal-Cz: A Maltose-Derivatized Fluorescence-On Imaging Probe for Bacterial Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-Cz (CAS Number 2883232-96-8), a novel fluorescent probe for the detection of Escherichia coli and Staphylococcus species. This compound operates on a "fluorescence turn-on" mechanism, offering high sensitivity and selectivity for metabolically active bacteria. Its unique mode of action, which involves hijacking the maltose uptake pathway, makes it a valuable tool for bacteriological research and potential diagnostic applications.
Core Compound Specifications
This compound is a specialized fluorescent dye designed for biological imaging.[1] Its key characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 2883232-96-8 | [1] |
| Molecular Formula | C45H42F2N6O12 | [1] |
| Molecular Weight | 896.84 g/mol | [1] |
| Target | Fluorescent Dye for Bacteria | [1] |
| Excitation Wavelength | 365 nm (for photoactivation) | |
| Emission Wavelength | 475 nm (post-activation) | |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Quantum Yield | Not specified | |
| Limit of Detection | 10³ CFU/mL (by naked eye) |
Mechanism of Action and Bacterial Uptake
The functionality of this compound is based on two key processes: selective uptake by specific bacteria and subsequent photo-induced fluorescence activation.
-
Selective Uptake via Maltose Transport System: this compound is a maltose-derivatized molecule, which allows it to be recognized and actively transported into bacterial cells that possess maltose uptake systems. This process is dependent on the metabolic activity of the bacteria. In E. coli, this transport is critically dependent on the maltoporin LamB, the maltose binding protein MalE, and the maltose ABC transporter complex MalFGK2. The uptake is significantly reduced in bacterial strains with deletions in the corresponding genes (ΔLamB, ΔMalE, ΔMalF, and ΔMalK) and in the presence of competing free maltose.
-
Fluorescence Turn-On Mechanism: In its native state, this compound is minimally fluorescent. The probe contains a perfluoroaryl azide group attached to a carbazole fluorophore. Upon irradiation with UV light at 365 nm, the azide undergoes an intramolecular C-H insertion reaction. This chemical transformation results in the formation of a new, highly fluorescent product, leading to a "turn-on" of the fluorescence signal.
Experimental Protocols
The following are generalized protocols based on the available literature. Researchers should optimize these protocols for their specific experimental conditions.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting from commercially available materials. The key steps include the synthesis of the carbazole-azide core followed by glycosylation with a maltose derivative.
(Note: The detailed synthesis protocol is proprietary and not fully disclosed in the primary literature. The following is a conceptual workflow.)
Bacterial Labeling and Imaging Protocol
This protocol describes the general steps for labeling and imaging E. coli and Staphylococcus species with this compound.
-
Bacterial Culture: Grow bacterial strains to the desired optical density (e.g., mid-logarithmic phase) in appropriate culture media.
-
Harvesting and Washing: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant and wash the pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS). Repeat the washing step to remove residual media.
-
Incubation with this compound: Resuspend the washed bacterial pellet in buffer containing this compound at a final concentration of 10-100 µM. Incubate the suspension for a specified period (e.g., 30-60 minutes) at 37°C to allow for probe uptake.
-
Washing: Centrifuge the bacterial suspension to pellet the labeled cells. Discard the supernatant containing excess probe and wash the pellet with fresh buffer.
-
Photoactivation and Imaging: Resuspend the labeled bacteria in buffer and mount on a microscope slide. Irradiate the sample with a UV light source (365 nm) for a short duration (e.g., 1 minute) to activate the fluorescence. Image the sample using a fluorescence microscope with appropriate filter sets for excitation and emission.
Selectivity and Applications
This compound demonstrates selectivity for bacteria that utilize the maltose uptake pathway, such as E. coli and S. epidermidis. It shows minimal uptake and fluorescence in bacteria lacking this pathway, such as P. aeruginosa and M. smegmatis. This selectivity allows for the specific detection of target bacteria in mixed populations.
A notable application of this compound is the detection of bacteria in complex matrices. The probe has been successfully used to detect E. coli and S. epidermidis in spiked milk samples, with detection possible by the naked eye under a hand-held UV lamp.
Limitations and Future Directions
While this compound is a promising tool, there are some limitations to consider. The requirement for photoactivation with UV light may not be suitable for all applications, particularly in deep-tissue imaging where UV penetration is limited. Furthermore, the reliance on the maltose uptake pathway restricts its use to bacteria that possess this transport system.
Future research may focus on developing analogs of this compound with red-shifted excitation and emission profiles to improve tissue penetration and reduce phototoxicity. Additionally, derivatizing other sugar molecules could expand the range of bacteria that can be targeted.
Conclusion
This compound is a novel and effective fluorescent probe for the detection of E. coli and Staphylococcus species. Its unique mechanism of action, involving active uptake and a "turn-on" fluorescence response, provides high sensitivity and selectivity. This technical guide provides a foundation for researchers to utilize this compound in their studies of bacterial physiology, diagnostics, and drug development.
References
An In-depth Technical Guide to the Synthesis and Characterization of Mal-Cz
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Mal-Cz, a maltose-derivatized carbazole that has emerged as a significant tool in biomedical research. This document details the experimental protocols for its synthesis, presents key characterization data in a structured format, and visualizes the underlying chemical processes. The information herein is intended to enable researchers and professionals in drug development and related fields to understand, replicate, and potentially build upon the existing knowledge surrounding this novel fluorescent probe.
Introduction
This compound is a specialized chemical probe designed for the fluorescent imaging of bacteria. Its structure comprises a maltose moiety (Mal) linked to a carbazole (Cz) core. The carbazole is further functionalized with an azide group, which acts as a "turn-on" fluorescent switch. In its native state, this compound is minimally fluorescent. However, upon photoactivation, the azide group undergoes a chemical transformation that results in a highly fluorescent product, allowing for the specific detection and imaging of biological targets.[1][2][3] This mechanism of action makes this compound a valuable tool for studying bacterial uptake and localization, with potential applications in diagnostic and therapeutic research.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of functionalized precursors followed by a final coupling reaction. The general strategy is to couple an amine-derivatized maltose with an N-hydroxysuccinimide (NHS)-functionalized carbazole.[1][3]
Experimental Protocol
The synthesis can be broadly divided into three key stages:
-
Synthesis of Amine-Derivatized Maltose (VI): This involves the chemical modification of maltose to introduce a primary amine group, making it reactive towards the NHS-ester functionalized carbazole.
-
Synthesis of NHS-Functionalized Carbazole (IV): A carbazole core is functionalized with an azide group and subsequently activated with an N-hydroxysuccinimide ester to facilitate amide bond formation.
-
Coupling Reaction to Form this compound: The amine-derivatized maltose (VI) and the NHS-functionalized carbazole (IV) are reacted in a suitable solvent, such as N,N-dimethylformamide (DMF), at room temperature to yield the final product, this compound.
A schematic representation of the final coupling step is provided below:
Characterization of this compound
A thorough characterization of this compound is crucial to confirm its chemical structure and photophysical properties. The following techniques are typically employed:
Spectroscopic and Spectrometric Analysis
The structural integrity of the synthesized this compound is confirmed using a suite of spectroscopic and spectrometric methods.
| Technique | Purpose | Key Observations |
| ¹H NMR | To determine the proton environment of the molecule. | Characteristic peaks for the anomeric protons of maltose and the aromatic protons of the carbazole core. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Confirms the carbon skeleton of the maltose and carbazole moieties. |
| IR Spectroscopy | To identify functional groups. | A characteristic peak for the azide (N₃) group is observed. |
| ¹⁹F NMR | If fluorine atoms are present in the carbazole moiety. | To confirm the presence and environment of fluorine atoms. |
| 2D COSY NMR | To establish proton-proton correlations. | Helps in assigning the complex proton signals of the sugar moiety. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass of the molecule. | Provides the elemental composition and confirms the molecular formula. |
Photophysical Properties
The unique "turn-on" fluorescence of this compound is its key functional feature. The photophysical properties are summarized below.
| Property | Description | Typical Value |
| Absorption Maximum (λ_abs) | The wavelength at which this compound absorbs the most light. | Varies depending on the specific carbazole derivative. |
| Emission Maximum (λ_em) | The wavelength at which the photoactivated product fluoresces most strongly. | Dependent on the structure of the fluorescent photoproduct. |
| Photoconversion Quantum Yield (Φ_p) | The efficiency of the conversion from the non-fluorescent to the fluorescent form upon irradiation. | Reported to be comparable to other photoactivatable azides. |
| Half-life of Photoconversion | The time required for half of the this compound molecules to be converted to the fluorescent product under specific irradiation conditions. | Can be in the order of seconds. |
Mechanism of Action and Applications in Drug Development
The functionality of this compound is predicated on its selective uptake by certain bacteria and its subsequent photo-induced fluorescence.
This compound is designed to be taken up by bacteria through their metabolic pathways. Once inside the cell, irradiation with a specific wavelength of light triggers an intramolecular C-H insertion reaction of the azide group, leading to the formation of a new, highly fluorescent carbazole derivative. This "turn-on" mechanism provides a high signal-to-noise ratio for imaging.
In the context of drug development, this compound and similar carbazole derivatives offer several potential applications:
-
High-Throughput Screening: As a fluorescent probe, this compound could be used in high-throughput screening assays to identify compounds that inhibit bacterial uptake or metabolic pathways.
-
Mechanism of Action Studies: It can be employed to visualize the localization of bacteria and to study the effects of antimicrobial agents on bacterial viability and distribution.
-
Drug Delivery: While this compound itself is a probe, the underlying principle of targeting bacteria with carbohydrate-functionalized molecules can be applied to the development of targeted drug delivery systems.
Related Compounds: Maleimide-Fused Carbazoles
Research into carbazole derivatives has also led to the development of maleimide-fused carbazoles. These compounds are being investigated for their potential as bone morphogenetic protein (BMP) synergizers. This distinct class of molecules highlights the versatility of the carbazole scaffold in medicinal chemistry and drug discovery, extending its utility beyond fluorescent probes.
Conclusion
This compound represents a significant advancement in the field of fluorescent probes for bacterial imaging. Its synthesis, while multi-step, is achievable through established organic chemistry protocols. Its well-defined characterization profile and unique photophysical properties make it a robust tool for researchers. The principles underlying its design and function have broader implications for the development of targeted diagnostics and therapeutics, underscoring the importance of continued research into carbazole-based molecular probes and drug candidates.
References
An In-depth Technical Guide to the Mal-Cz Fluorescent Probe: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Mal-Cz fluorescent probe, a novel tool for the targeted detection of pathogenic bacteria. This compound is a maltose-derivatized carbazole probe that exhibits a "fluorescence turn-on" mechanism upon uptake by specific bacteria, namely Escherichia coli and Staphylococcus species. This guide details the probe's core mechanism of action, which leverages the endogenous maltose uptake pathway of these bacteria, leading to high selectivity. Detailed experimental protocols for the synthesis of this compound and its application in bacterial imaging are provided, alongside a summary of its key quantitative performance metrics. Visual diagrams are included to elucidate the signaling pathway and experimental workflows, offering a complete resource for researchers interested in utilizing this innovative fluorescent probe.
Core Mechanism of Action
The functionality of the this compound probe is predicated on a two-stage mechanism: selective uptake by target bacteria and subsequent photoactivated fluorescence.
1.1. Selective Uptake via the Maltose Transport System
This compound is a "Trojan horse" molecular probe, where the maltose moiety acts as a recognition element, effectively hijacking the maltose transport system present in bacteria such as E. coli and Staphylococci.[1] This transport system is a highly efficient pathway for nutrient acquisition and is comprised of several key proteins:
-
LamB (Maltoporin): An outer membrane protein that forms a channel for the diffusion of maltodextrins, including maltose, into the periplasm.[1][2]
-
MalE (Maltose-Binding Protein): A periplasmic protein that binds maltose with high affinity and delivers it to the inner membrane transporter.[1][2]
-
MalFGK2 Complex: An ATP-binding cassette (ABC) transporter located in the inner membrane that actively transports maltose from the periplasm into the cytoplasm, a process powered by ATP hydrolysis.
The uptake of this compound is critically dependent on the metabolic activity of the bacteria; it is significantly reduced in stationary phase or dead bacteria. The presence of free maltose can competitively inhibit the uptake of this compound, further confirming that the probe utilizes the specific maltose transport pathway.
1.2. Photoactivated "Fluorescence Turn-On"
Once internalized by the bacteria, the this compound probe undergoes a photoactivated chemical transformation that switches its fluorescence "on". The probe consists of a carbazole fluorophore functionalized with a perfluoroaryl azide group. Upon irradiation with ultraviolet (UV) light at a wavelength of 365 nm, the perfluoroaryl azide undergoes an intramolecular C-H insertion reaction. This reaction forms a new, more rigid, and highly fluorescent product, leading to a significant increase in the fluorescence signal. This "turn-on" mechanism ensures that a strong signal is only observed from the probes that have been successfully internalized by the target bacteria, minimizing background fluorescence.
Data Presentation
The following table summarizes the key quantitative data for the this compound fluorescent probe.
| Parameter | Value | Reference |
| Target Bacteria | Escherichia coli, Staphylococcus species | |
| Photoactivation Wavelength | 365 nm | |
| Limit of Detection (LOD) | 10³ CFU/mL (by naked eye) | |
| Selectivity | High for E. coli and S. epidermidis over P. aeruginosa and M. smegmatis |
Experimental Protocols
3.1. Synthesis of this compound Fluorescent Probe
Note: This is a generalized protocol based on the synthesis of similar carbazole-based probes. The specific reaction conditions for this compound may vary and should be optimized.
Materials:
-
Carbazole
-
Maltose
-
Perfluoroaryl azide precursor
-
Appropriate solvents (e.g., DMF, DCM)
-
Coupling reagents (e.g., DCC, EDC)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Functionalization of Carbazole: The carbazole fluorophore is first functionalized with a linker arm containing a reactive group (e.g., a carboxylic acid or an amine) to facilitate conjugation with maltose.
-
Activation of Maltose: The maltose sugar is chemically activated to allow for its efficient coupling to the functionalized carbazole. This may involve the protection of hydroxyl groups and the introduction of a suitable leaving group.
-
Coupling Reaction: The functionalized carbazole and activated maltose are reacted together in an appropriate solvent in the presence of a coupling agent. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight.
-
Introduction of the Perfluoroaryl Azide: The perfluoroaryl azide moiety is introduced to the carbazole-maltose conjugate. This may involve a nucleophilic aromatic substitution reaction.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound probe. The structure and purity of the final product should be confirmed by NMR and mass spectrometry.
3.2. Bacterial Imaging with this compound
Materials:
-
This compound fluorescent probe stock solution (e.g., in DMSO)
-
Bacterial cultures (E. coli, Staphylococcus spp.) grown to the desired optical density
-
Phosphate-buffered saline (PBS)
-
Microscope slides or multi-well plates suitable for fluorescence microscopy
-
Fluorescence microscope equipped with a UV light source (365 nm) and appropriate filters
Procedure:
-
Bacterial Preparation: Harvest bacterial cells from a liquid culture by centrifugation and wash them with PBS to remove any residual medium. Resuspend the bacterial pellet in PBS to the desired concentration.
-
Probe Incubation: Add the this compound probe to the bacterial suspension to a final concentration in the low micromolar range. The optimal concentration should be determined empirically. Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes) to allow for probe uptake.
-
Washing: Centrifuge the bacterial suspension to pellet the cells and remove the supernatant containing any unbound probe. Wash the cells with fresh PBS to minimize background fluorescence. Repeat the washing step two to three times.
-
Photoactivation and Imaging: Resuspend the washed bacterial pellet in PBS and mount the sample on a microscope slide. Irradiate the sample with UV light at 365 nm for a short period (e.g., 1-5 minutes) to activate the probe. Immediately acquire fluorescence images using a fluorescence microscope with the appropriate excitation and emission filters for the activated carbazole fluorophore.
Mandatory Visualizations
Signaling Pathway: this compound Uptake in E. coli
Caption: Uptake and activation of the this compound probe in E. coli.
Experimental Workflow: Bacterial Imaging with this compound
Caption: Step-by-step workflow for bacterial imaging using the this compound probe.
Logical Relationship: Fluorescence "Turn-On" Mechanism
Caption: The logical sequence of the photoactivated fluorescence of this compound.
References
Photophysical Properties of Maleimide-Carbazole (Mal-Cz): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of Maleimide-Carbazole (Mal-Cz), a class of fluorescent probes with significant potential in biological imaging and sensing applications. This document details the synthesis, spectral characteristics, and key performance metrics of these fluorophores, along with comprehensive experimental protocols for their characterization.
Introduction
Carbazole derivatives are a well-established class of fluorophores known for their high fluorescence quantum yields and excellent thermal and chemical stability.[1][2][3] The maleimide functional group is a widely used reactive moiety that exhibits high selectivity for thiol groups, making it an ideal tool for the specific labeling of cysteine-containing peptides and proteins.[4][5] The conjugation of a carbazole fluorophore to a maleimide reactive group results in a powerful probe, "this compound," for fluorescently labeling biological targets. Understanding the photophysical properties of this compound is crucial for its effective application in research and drug development.
Synthesis of this compound
A representative synthesis of a Maleimide-Carbazole compound, specifically N-(4-(9H-carbazol-9-yl)phenyl)maleimide, can be achieved through a multi-step process. A general synthetic approach involves the reaction of a carbazole-containing amine with maleic anhydride, followed by cyclization.
Experimental Protocol: Synthesis of N-(4-(9H-carbazol-9-yl)phenyl)maleimide
-
Step 1: Synthesis of 9-(4-aminophenyl)-9H-carbazole.
-
A mixture of carbazole, 4-iodoaniline, copper iodide (CuI), and a palladium catalyst (e.g., Pd(PPh₃)₄) is refluxed in a suitable solvent such as toluene in the presence of a base (e.g., K₂CO₃).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 9-(4-aminophenyl)-9H-carbazole.
-
-
Step 2: Synthesis of N-(4-(9H-carbazol-9-yl)phenyl)maleamic acid.
-
To a solution of 9-(4-aminophenyl)-9H-carbazole in a polar aprotic solvent like N,N-dimethylformamide (DMF), maleic anhydride is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting maleamic acid derivative is precipitated by the addition of water, filtered, and dried.
-
-
Step 3: Synthesis of N-(4-(9H-carbazol-9-yl)phenyl)maleimide (this compound).
-
The N-(4-(9H-carbazol-9-yl)phenyl)maleamic acid is dissolved in a mixture of acetic anhydride and sodium acetate.
-
The solution is heated to induce cyclodehydration.
-
After cooling, the product is precipitated with water, filtered, washed, and dried to afford the final this compound compound.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Photophysical Properties
The photophysical properties of this compound are primarily governed by the carbazole moiety, which acts as the fluorophore. These properties can be influenced by the solvent environment and conjugation to biomolecules.
Absorption and Emission Spectra
This compound derivatives typically exhibit absorption maxima in the ultraviolet (UV) to near-UV region, with corresponding fluorescence emission in the blue to cyan region of the visible spectrum. The specific wavelengths can be tuned by modifying the substitution pattern on the carbazole ring.
Solvatochromism
Many carbazole derivatives exhibit solvatochromism, where the position of the emission maximum is dependent on the polarity of the solvent. This property can be advantageous for probing the local microenvironment of the labeled biomolecule.
Quantitative Photophysical Data
The following table summarizes representative photophysical data for a generic this compound compound, based on values reported for structurally similar 9-phenyl-9H-carbazole derivatives. These values should be considered as illustrative for this class of compounds.
| Property | Value | Solvent |
| Absorption Maximum (λ_abs_) | ~330 - 350 nm | Dichloromethane |
| Emission Maximum (λ_em_) | ~380 - 450 nm | Dichloromethane |
| Fluorescence Quantum Yield (Φ_F_) | 0.40 - 0.90 | Dichloromethane |
| Fluorescence Lifetime (τ_F_) | 2 - 7 ns | Dichloromethane |
Experimental Protocols for Photophysical Characterization
Accurate determination of the photophysical parameters of this compound is essential for its application. Standardized protocols for measuring fluorescence quantum yield and lifetime are detailed below.
Measurement of Fluorescence Quantum Yield (Φ_F_)
The absolute fluorescence quantum yield can be determined using an integrating sphere.
Instrumentation:
-
Fluorometer equipped with an integrating sphere.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound compound in the desired solvent (e.g., dichloromethane) with an absorbance of less than 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measurement of Blank: Record the emission spectrum of the pure solvent within the integrating sphere. This accounts for any background fluorescence and scattering from the solvent and cuvette.
-
Measurement of Sample: Record the emission spectrum of the this compound solution within the integrating sphere under the same conditions as the blank.
-
Measurement of Scattered Light: Measure the spectrum of the excitation light scattered by the sample by setting the emission monochromator to the excitation wavelength.
-
Calculation: The quantum yield is calculated as the ratio of the number of photons emitted to the number of photons absorbed. The instrument software typically performs this calculation by integrating the areas under the emission and scattered light curves, after correcting for the blank.
Measurement of Fluorescence Lifetime (τ_F_)
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED).
-
High-speed single-photon detector (e.g., photomultiplier tube or avalanche photodiode).
-
TCSPC electronics.
-
Fluorescence spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound compound.
-
Instrument Response Function (IRF) Measurement: Measure the temporal profile of the excitation pulse using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). This provides the instrument's response function.
-
Fluorescence Decay Measurement: Excite the this compound sample with the pulsed light source and collect the fluorescence emission at the wavelength of maximum emission. The arrival times of individual photons are recorded relative to the excitation pulse.
-
Data Analysis: A histogram of photon arrival times is constructed, representing the fluorescence decay curve. This decay curve is then fitted to one or more exponential functions using deconvolution software, taking the IRF into account. The fluorescence lifetime (τ_F_) is the time constant of the exponential decay.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of this compound.
Caption: Workflow for the synthesis and photophysical characterization of this compound.
Conclusion
Maleimide-Carbazole (this compound) represents a versatile class of fluorescent probes with favorable photophysical properties for biological applications. The combination of the bright and stable carbazole fluorophore with the thiol-reactive maleimide group allows for the specific and sensitive labeling of proteins and other biomolecules. The detailed experimental protocols provided in this guide will enable researchers to accurately characterize the photophysical performance of their this compound probes, ensuring their effective use in a wide range of scientific endeavors. Further research into novel carbazole derivatives with tailored photophysical properties will continue to expand the utility of this important class of fluorophores.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and photophysical properties of blue emission maleimide molecules with dual-state emission (DSE) effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
Mal-Cz: A Maltose-Derivatized Imaging Probe for Bacterial Detection
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Rapid and accurate detection of pathogenic bacteria is crucial for timely diagnosis and effective treatment. Fluorescence imaging probes offer a powerful tool for visualizing and identifying bacteria in various settings, from clinical diagnostics to food safety. Mal-Cz is a novel maltose-derivatized, fluorescence turn-on imaging probe designed for the selective detection of bacteria that utilize the maltose uptake pathway, such as Escherichia coli and Staphylococci. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative properties, experimental protocols, and the biological pathway it exploits.
Core Principles of this compound
This compound is engineered to be minimally fluorescent in its native state. Its fluorescence is activated upon a specific chemical transformation that is triggered by photoactivation within the bacterial cell. This "turn-on" mechanism provides a high signal-to-noise ratio, enhancing detection sensitivity. The probe's design incorporates a maltose moiety, which serves as a targeting ligand for the maltose transport system present in certain bacteria. This targeting strategy ensures the selective accumulation of this compound within the target bacteria.
Mechanism of Action
The fluorescence activation of this compound is achieved through an intramolecular C-H insertion reaction of a perfluoroaryl azide-functionalized carbazole.[1] Upon photoactivation with UV light at 365 nm, the azide group is converted into a highly reactive nitrene intermediate. This nitrene then rapidly inserts into a neighboring C-H bond on the carbazole core, leading to the formation of a new, highly fluorescent product. This process is contingent on the probe's uptake by metabolically active bacteria.
Quantitative Data
The photophysical and detection properties of this compound are summarized in the table below. This data is essential for optimizing imaging experiments and understanding the probe's performance characteristics.
| Property | Value | Reference |
| Excitation Wavelength (post-activation) | ~365 nm | [2] |
| Emission Wavelength (post-activation) | Not explicitly stated in abstract | |
| Limit of Detection (LOD) | 10³ CFU/mL (by naked eye) | [2] |
| Specificity | High for E. coli and S. epidermidis | [2] |
| Interference | No interference from P. aeruginosa and M. smegmatis | [2] |
Note: Further quantitative data such as quantum yield and molar absorptivity are not available in the provided search results but would be critical for a complete technical whitepaper. These values are typically determined experimentally.
Signaling Pathway: Maltose Uptake in E. coli
This compound gains entry into bacteria like E. coli by hijacking the maltose/maltodextrin uptake system. This is a well-characterized pathway involving several key proteins that facilitate the transport of maltose across the bacterial cell envelope. The uptake of this compound is diminished in the presence of free maltose, confirming its reliance on this specific transport machinery. Deletion mutants lacking components of this system, such as ΔLamB, ΔMalE, ΔMalF, and ΔMalK, show diminished uptake of the probe.
Caption: Maltose uptake pathway in E. coli hijacked by this compound.
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in a research setting. The following sections provide protocols for the synthesis of this compound and its use in bacterial imaging.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available reagents. The core structure is a carbazole functionalized with a perfluoroaryl azide and linked to a maltose unit. While the exact, detailed synthesis steps for this compound are proprietary to the original research paper, a general workflow for the synthesis of similar carbazole-based fluorescent probes is outlined below.
Caption: General synthesis workflow for this compound.
Detailed Protocol (Conceptual):
-
Preparation of the Carbazole-Azide Core: A suitable carbazole derivative is first functionalized with a linker arm. Subsequently, a perfluoroaryl azide group is introduced via a nucleophilic aromatic substitution reaction.
-
Glycosylation: The azide-functionalized carbazole is then coupled to a protected maltose derivative (e.g., peracetylated maltose) using a glycosylation reaction, often catalyzed by a Lewis acid.
-
Deprotection: The protecting groups on the maltose moiety are removed under appropriate conditions (e.g., Zemplén deacetylation for acetyl groups) to yield the final this compound probe.
-
Purification and Characterization: The crude product is purified using techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC). The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Bacterial Imaging with this compound
This protocol outlines the steps for labeling and imaging bacteria using this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial culture (E. coli, Staphylococci, etc.)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Confocal fluorescence microscope with a 365 nm UV light source and appropriate emission filters.
Procedure:
-
Bacterial Culture: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium.
-
Harvesting and Washing: Harvest the bacterial cells by centrifugation. Wash the cells twice with sterile PBS to remove any residual medium components.
-
Incubation with this compound: Resuspend the bacterial pellet in PBS containing the desired concentration of this compound. The optimal concentration should be determined empirically but is typically in the low micromolar range. Incubate the suspension for a specific period (e.g., 30-60 minutes) at a suitable temperature (e.g., 37°C) to allow for probe uptake.
-
Washing: Centrifuge the bacterial suspension to pellet the cells and remove the supernatant containing unbound probe. Wash the cells twice with PBS to minimize background fluorescence.
-
Sample Preparation for Microscopy: Resuspend the final bacterial pellet in a small volume of PBS. Place a drop of the bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Photoactivation and Imaging:
-
Place the slide on the stage of the confocal microscope.
-
Locate the bacteria using bright-field or differential interference contrast (DIC) microscopy.
-
Expose the sample to UV light (365 nm) for a short period to activate the this compound probe.
-
Acquire fluorescence images using the appropriate excitation and emission settings for the activated probe.
-
Caption: Experimental workflow for bacterial imaging with this compound.
Applications and Future Directions
This compound represents a promising tool for the specific detection of bacteria that metabolize maltose. Its turn-on fluorescence mechanism and targeted delivery offer high sensitivity and selectivity.
Current Applications:
-
Rapid detection of E. coli and Staphylococci: As demonstrated, this compound can be used for the rapid identification of these common pathogens.
-
Food and beverage safety: The successful detection of E. coli in spiked milk samples highlights its potential for use in quality control within the food industry.
-
Research tool: this compound can be employed in research settings to study the maltose uptake pathway and to investigate bacterial metabolism.
Future Perspectives:
-
In vivo imaging: While current studies have focused on in vitro applications, the development of this compound derivatives with longer excitation and emission wavelengths could enable in vivo imaging of bacterial infections in animal models.
-
Drug development: The maltose uptake system could be a target for the development of novel antibacterial agents. This compound could be adapted as a screening tool to identify compounds that inhibit this pathway.
-
Expansion to other targets: The core concept of using a carbohydrate to target a specific bacterial transport system could be extended to other sugars and other bacterial species, broadening the range of detectable pathogens.
Conclusion
This compound is a valuable addition to the molecular imaging toolbox for bacterial detection. Its clever design, combining a targeting moiety with a photo-activated turn-on fluorophore, addresses the need for specific and sensitive detection of pathogenic bacteria. This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and utilize this compound in their work, with the potential to contribute to advancements in infectious disease diagnostics and treatment.
References
An In-depth Technical Guide on the Intramolecular C-H Functionalization of Maleimide-Carbazole Systems
This technical guide provides a comprehensive overview of the intramolecular C-H insertion reaction, a cornerstone of modern synthetic chemistry, with a specific focus on its application in the synthesis of complex heterocyclic structures from maleimide and carbazole-containing precursors. For the purpose of this guide, we will use the term "Mal-Cz" to refer to systems containing both maleimide and carbazole moieties, which undergo intramolecular C-H functionalization to yield fused polycyclic compounds.
The core of this guide is a detailed examination of a representative transformation: the Rhodium(III)-catalyzed dehydrogenative annulation of 2-arylindoles with maleimides. This reaction serves as an excellent model for understanding the principles of C-H activation and cyclization in this compound type systems, leading to the formation of benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones. This process is highly valued for its efficiency and atom economy in constructing molecules of significant interest to researchers in materials science and drug discovery.
Data Presentation: Substrate Scope and Yields
The efficiency of the Rh(III)-catalyzed dehydrogenative annulation has been demonstrated across a range of substituted 2-arylindoles and N-substituted maleimides. The following table summarizes the quantitative yields for the synthesis of various benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-dione derivatives.
| Entry | 2-Arylindole | Maleimide | Product | Yield (%) |
| 1 | 2-Phenyl-1H-indole | N-Methylmaleimide | 2-Methyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 95 |
| 2 | 2-Phenyl-1H-indole | N-Ethylmaleimide | 2-Ethyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 92 |
| 3 | 2-Phenyl-1H-indole | N-Propylmaleimide | 2-Propyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 89 |
| 4 | 2-(p-Tolyl)-1H-indole | N-Methylmaleimide | 10-Methyl-2-methyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 93 |
| 5 | 2-(4-Methoxyphenyl)-1H-indole | N-Methylmaleimide | 10-Methoxy-2-methyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 85 |
| 6 | 2-(4-Chlorophenyl)-1H-indole | N-Methylmaleimide | 10-Chloro-2-methyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 78 |
| 7 | 2-(4-Fluorophenyl)-1H-indole | N-Phenylmaleimide | 10-Fluoro-2-phenyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 81 |
| 8 | 2-(Naphthalen-2-yl)-1H-indole | N-Methylmaleimide | 2-Methyl-2,12-dihydrobenzo[g]pyrrolo[3,4-c]carbazole-1,3-dione | 75 |
Experimental Protocols
A detailed methodology for a key experiment is provided below. This protocol is representative of the general procedure for the Rh(III)-catalyzed dehydrogenative annulation of 2-arylindoles with maleimides.
General Procedure for the Synthesis of Benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones:
A mixture of 2-arylindole (0.2 mmol, 1.0 equiv), N-substituted maleimide (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %) in 1,2-dichloroethane (DCE) (2.0 mL) was placed in a screw-capped vial. The reaction mixture was stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether) to afford the desired product.
Characterization Data for 2-Methyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione (Table Entry 1):
-
¹H NMR (400 MHz, CDCl₃): δ 8.24 (d, J = 7.8 Hz, 1H), 7.98 (s, 1H), 7.65 (d, J = 7.6 Hz, 1H), 7.45-7.38 (m, 3H), 7.31-7.25 (m, 2H), 3.15 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 171.2, 140.1, 138.5, 134.2, 131.8, 129.7, 128.9, 126.4, 125.3, 123.8, 122.1, 120.9, 111.3, 24.2.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₉H₁₃N₂O₂⁺: 301.0977; found: 301.0975.
Mandatory Visualization
The following diagrams illustrate the proposed catalytic cycle for the Rh(III)-catalyzed dehydrogenative annulation and a general workflow for the synthesis and characterization of the target compounds.
Caption: Proposed catalytic cycle for the reaction.
Caption: Experimental workflow diagram.
The Synthesis, Reactivity, and Applications of Perfluoroaryl Azide-Functionalized Carbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry of carbazole derivatives functionalized with perfluoroaryl azides. It covers the core aspects of their synthesis, reactivity, and potential applications, with a focus on providing actionable experimental protocols and comparative data for researchers in organic synthesis, materials science, and drug development.
Introduction to Perfluoroaryl Azide-Functionalized Carbazoles
Carbazole-based compounds are a significant class of nitrogen-containing heterocycles known for their excellent thermal stability and unique photophysical properties, making them valuable in the development of organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. The introduction of a perfluoroaryl azide (PFAA) moiety onto the carbazole scaffold imparts a versatile chemical handle for a variety of subsequent transformations. The high electrophilicity of the perfluoroaryl ring and the rich chemistry of the azide group, including cycloadditions, Staudinger reactions, and nitrene-mediated insertions, open up a wide range of possibilities for bioconjugation, materials functionalization, and the development of photoactivatable probes.
The electron-withdrawing nature of the perfluorinated ring enhances the reactivity of the azide group, often enabling catalyst-free reactions under mild conditions. This guide will delve into the key synthetic strategies for preparing these bifunctional molecules and explore their subsequent chemical transformations.
Synthesis of Perfluoroaryl Azide-Functionalized Carbazoles
The primary and most efficient method for the synthesis of perfluoroaryl azide-functionalized carbazoles is through a cascade nucleophilic aromatic substitution (SNAr) reaction.[1][2] This approach leverages the high electrophilicity of perfluoroaryl azides, which readily react with the nucleophilic carbazole nitrogen.
A key example is the reaction of carbazole with a perfluoroaryl azide, which can be performed under basic conditions to yield the N-functionalized carbazole derivative.[1]
General Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of azide-masked fluorogens.
Materials:
-
Carbazole
-
Perfluoroaryl azide (e.g., 4-azido-2,3,5,6-tetrafluorobenzonitrile)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of carbazole (1.0 equivalent) in anhydrous DMF, add cesium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the perfluoroaryl azide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Expected Yield: Yields for this type of reaction are typically high, often exceeding 80%.
Key Reactions and Transformations
The perfluoroaryl azide moiety on the carbazole scaffold can undergo a variety of chemical transformations, providing access to a diverse range of functionalized molecules.
Staudinger Reaction and Ligation
The Staudinger reaction of perfluoroaryl azides with phosphines is exceptionally fast and efficient, proceeding readily under ambient conditions to form stable iminophosphoranes. This reaction is a powerful tool for bioconjugation and the synthesis of complex molecules.
Diagram of the Staudinger Ligation Pathway
Caption: Staudinger ligation of a perfluoroaryl azide-functionalized carbazole.
Experimental Protocol: Staudinger Reaction
This protocol is a general procedure adapted for perfluoroaryl azides.
Materials:
-
Perfluoroaryl azide-functionalized carbazole
-
Aryl phosphine (e.g., triphenylphosphine or a phosphine with an ester trap for ligation)
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
Dissolve the perfluoroaryl azide-functionalized carbazole (1.0 equivalent) in anhydrous THF.
-
Add the aryl phosphine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. The reaction is typically rapid and can be monitored by TLC or ¹H NMR for the disappearance of the azide starting material.
-
For the formation of an amine (Staudinger reduction), add water to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the iminophosphorane.
-
For a Staudinger ligation (formation of an amide bond), the phosphine should contain an electrophilic trap, and the workup will involve purification of the resulting amide.
-
Concentrate the reaction mixture and purify the product by column chromatography.
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages. This "click" reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials synthesis.
Diagram of the CuAAC Reaction Workflow
References
Technical Guide: Mal-Cz for the Detection of E. coli and Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mal-Cz, a novel maltose-derivatized fluorescence turn-on imaging probe for the rapid and selective detection of Escherichia coli and Staphylococcus aureus. This document outlines the core technology, experimental protocols, and performance data to facilitate its application in research and development settings.
Introduction
This compound is a fluorescent probe designed to specifically target and identify E. coli and Staphylococci. The probe cleverly utilizes the bacteria's own maltose uptake pathway to gain entry into the cells. Once inside, a photoactivated chemical reaction triggers a "turn-on" fluorescent signal, allowing for clear visualization and quantification of the target bacteria. This technology offers a significant advantage over traditional detection methods by providing a rapid and highly selective means of identifying these common pathogens.
The core of the this compound probe consists of a carbazole fluorophore masked with a perfluoroaryl azide group and derivatized with maltose. In its initial state, the probe is minimally fluorescent. However, upon photoactivation with UV light, the azide group undergoes an intramolecular C-H insertion reaction, leading to the formation of a highly fluorescent product. This targeted activation within the bacteria minimizes background noise and enhances detection sensitivity.
Principle of Detection
The detection mechanism of this compound is a two-step process that relies on both the metabolic activity of the bacteria and an external light trigger.
-
Targeted Uptake: this compound is derivatized with maltose, a sugar readily metabolized by E. coli and Staphylococcus aureus. These bacteria actively transport maltose across their cell walls using specific transporter proteins. This compound effectively "hijacks" this natural uptake system to accumulate inside the target bacterial cells. This process is dependent on the metabolic activity of the bacteria; therefore, the probe is not taken up by dead or metabolically inactive cells.
-
Fluorescence Turn-On: After accumulation within the bacteria, the sample is irradiated with UV light at a wavelength of 365 nm. This triggers an intramolecular C-H insertion reaction in the perfluoroaryl azide-functionalized carbazole core of the this compound probe. This chemical transformation results in a significant increase in fluorescence, allowing for the clear identification of the bacteria containing the probe.
The following diagram illustrates the signaling pathway of the this compound probe:
Performance Characteristics
This compound exhibits high sensitivity and specificity for the detection of E. coli and Staphylococcus aureus. The quantitative performance of the probe is summarized in the tables below.
Table 1: Limit of Detection (LOD) for this compound
| Detection Method | Target Bacterium | Limit of Detection (CFU/mL) | Citation |
| Naked Eye (Hand-held UV lamp) | E. coli | 10³ | [1][2] |
| Naked Eye (Hand-held UV lamp) | S. epidermidis | 10³ | [1][2] |
| UV-visible Spectroscopy | E. coli | 6 | [2] |
| UV-visible Spectroscopy | S. epidermidis | 4 |
Table 2: Specificity of this compound Probe
| Target Bacteria | Test Condition | Result | Citation |
| E. coli | In the presence of P. aeruginosa and M. smegmatis | Selective detection of E. coli | |
| S. epidermidis | In the presence of P. aeruginosa and M. smegmatis | Selective detection of S. epidermidis | |
| P. aeruginosa | Incubation with this compound | Minimal uptake/fluorescence | |
| M. smegmatis | Incubation with this compound | Minimal uptake/fluorescence |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in detecting E. coli and Staphylococcus aureus. Optimization may be required for specific experimental conditions and instrumentation.
Bacterial Culture
-
Inoculate a single colony of E. coli or S. aureus into an appropriate liquid broth medium (e.g., Luria-Bertani for E. coli, Tryptic Soy Broth for S. aureus).
-
Incubate the culture overnight at 37°C with shaking.
-
The following day, subculture the bacteria into fresh medium and grow to the desired optical density (e.g., mid-logarithmic phase).
-
Harvest the bacterial cells by centrifugation and wash with a suitable buffer, such as phosphate-buffered saline (PBS, pH 7.4).
-
Resuspend the bacterial pellet in the buffer to the desired concentration (CFU/mL).
Staining with this compound Probe
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Add the this compound stock solution to the bacterial suspension to achieve the desired final probe concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to avoid affecting bacterial viability.
-
Incubate the bacterial suspension with the this compound probe for a specific duration (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
After incubation, centrifuge the bacterial suspension to pellet the cells.
-
Carefully remove the supernatant containing the unbound probe.
-
Wash the bacterial pellet with buffer (e.g., PBS) to remove any residual unbound probe. Repeat this washing step at least twice.
-
Resuspend the final washed bacterial pellet in buffer for subsequent analysis.
Fluorescence Activation and Imaging
-
Place the bacterial suspension stained with this compound onto a suitable imaging platform (e.g., microscope slide, microplate).
-
Irradiate the sample with a UV light source at 365 nm for a defined period (e.g., 1-5 minutes) to activate the fluorescence of the probe. A hand-held UV lamp is sufficient for qualitative assessment.
-
Visualize the fluorescent bacteria using a fluorescence microscope equipped with appropriate filters for the emission wavelength of the activated this compound probe.
-
For quantitative analysis, measure the fluorescence intensity using a fluorometer or image analysis software.
The following diagram outlines the general experimental workflow:
Data Interpretation
A significant increase in fluorescence intensity after UV irradiation compared to non-irradiated controls or control bacteria known not to take up maltose is indicative of the presence of viable E. coli or S. aureus. The intensity of the fluorescence can be correlated with the concentration of the bacteria in the sample.
Conclusion
The this compound probe represents a powerful tool for the rapid and selective detection of E. coli and Staphylococcus aureus. Its reliance on the bacteria's metabolic activity for uptake ensures that only viable cells are detected, providing a more accurate assessment of active infections. The simple "turn-on" fluorescence mechanism, coupled with a straightforward protocol, makes this compound a valuable asset for researchers, scientists, and drug development professionals working to combat bacterial infections.
References
Unveiling the Mechanism of Mal-Cz: A Technical Guide to a Fluorescence Turn-On Probe for Bacterial Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Mal-Cz, a novel fluorescent probe with a "turn-on" mechanism for the detection of Escherichia coli and Staphylococcus species. The guide details its core mechanism, presents available quantitative data, outlines experimental protocols, and provides visualizations of the key pathways and workflows.
Core Principles of this compound: A Maltose-Hijacking Fluorescent Probe
This compound is a specialized imaging probe that leverages the metabolic activity of certain bacteria to signal their presence.[1] It is a maltose-derivatized molecule, meaning it mimics a sugar that bacteria like E. coli and Staphylococci actively transport into their cells for energy.[1] This clever design allows this compound to be selectively taken up by these bacteria.[1]
The fluorescence "turn-on" mechanism is a key feature of this probe. Initially, this compound is non-fluorescent. However, upon photoactivation with UV light at 365 nm, a transformation occurs within the bacterial cell.[1] This process involves an intramolecular C-H insertion reaction of a perfluoroaryl azide-functionalized carbazole component of the probe, leading to the formation of a new, highly fluorescent product.[1] This targeted activation ensures that a fluorescent signal is only produced inside the bacteria of interest, minimizing background noise and providing a clear signal for detection.
A critical aspect of this compound's functionality is its reliance on the bacteria's metabolic state. The uptake of the probe is significantly reduced in bacteria that are in the stationary phase of growth or have been killed by heat or antibiotics. This indicates that active maltose transport systems are essential for the probe to enter the bacterial cell. Specifically, in E. coli, the maltose transport system, which includes maltoporin LamB, maltose binding protein MBP, and the maltose ATP binding cassette (ABC) transporter MalFGK2, is crucial for the transport of this compound.
Quantitative Data
While detailed photophysical data from the primary literature is not fully available in the public domain, the following table summarizes the key performance characteristics of this compound based on the available information.
| Parameter | Value | Reference |
| Excitation Wavelength | 365 nm (UV) | |
| Limit of Detection | 10³ CFU/mL (by naked eye) | |
| Target Bacteria | E. coli, Staphylococci | |
| Selectivity | Selective against P. aeruginosa and M. smegmatis |
Experimental Protocols
The following sections outline the general experimental procedures for the synthesis and application of this compound for bacterial detection. These are based on the information provided in the primary literature and general laboratory practices.
Synthesis of this compound
The synthesis of this compound involves the derivatization of maltose with a carbazole molecule functionalized with a perfluoroaryl azide. While the detailed, step-by-step synthesis protocol with specific reagents and reaction conditions is proprietary to the original research, the general approach would involve standard organic chemistry techniques for carbohydrate modification and coupling reactions.
Bacterial Culture and Labeling
-
Bacterial Growth: Culture E. coli or Staphylococcus strains in appropriate liquid broth (e.g., Luria-Bertani broth) overnight at 37°C with shaking.
-
Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual media.
-
Incubation with this compound: Resuspend the bacterial pellet in a buffer containing the this compound probe at an optimized concentration. Incubate the mixture for a specific period to allow for the uptake of the probe by the bacteria. The incubation time and probe concentration would need to be optimized for each bacterial strain and experimental setup.
-
Washing: After incubation, centrifuge the bacterial suspension to pellet the cells and remove the supernatant containing any unbound probe. Wash the cells again with buffer to minimize background fluorescence.
Fluorescence Imaging
-
Sample Preparation: Resuspend the labeled bacterial cells in a suitable buffer or medium for imaging. Mount a small volume of the cell suspension on a microscope slide.
-
Photoactivation and Imaging: Use a fluorescence microscope equipped with a UV light source (e.g., a 365 nm lamp). Irradiate the sample with UV light to trigger the intramolecular C-H insertion reaction and induce fluorescence.
-
Image Acquisition: Capture the fluorescence images using appropriate filter sets for the emission wavelength of the activated this compound probe. Confocal fluorescence microscopy is recommended for high-resolution imaging of the labeled bacteria.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the fluorescence turn-on mechanism and the experimental workflow.
Fluorescence Turn-On Mechanism of this compound
References
Mal-Cz as a Negative Control for Tre-Cz Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of mycobacterial research, the development of specific and sensitive imaging probes is paramount for understanding the physiology of these resilient pathogens and for the development of new diagnostic and therapeutic strategies. Trehalose-derivatized fluorescent probes have emerged as powerful tools to visualize mycobacteria, leveraging the unique trehalose metabolic pathways present in these organisms. One such probe, a trehalose-derivatized carbazole known as Tre-Cz , has demonstrated significant promise as a fluorescence turn-on probe for imaging mycobacteria[1][2]. The specificity of Tre-Cz is attributed to its recognition and uptake by the mycobacterial trehalose transporter LpqY-SugABC[1]. To validate the specificity of such probes and to ensure that the observed fluorescence is a direct result of the intended biological pathway, a robust negative control is essential. This guide details the use of Mal-Cz , a maltose-derivatized carbazole, as a highly effective negative control for studies involving Tre-Cz.
The Principle of Negative Control: Tre-Cz vs. This compound
The efficacy of this compound as a negative control lies in its structural similarity to Tre-Cz, coupled with a critical difference in its sugar moiety. Both molecules share the same carbazole-based fluorophore. However, Tre-Cz incorporates trehalose, a disaccharide with an α-1,1-glycosidic linkage, which is specifically recognized by the mycobacterial trehalose transport system. In contrast, this compound contains maltose, a disaccharide with an α-1,4-glycosidic linkage. This subtle change in the glycosidic bond is sufficient to prevent its recognition and uptake by the mycobacterial trehalose transporter, thus rendering it inactive in this context. Consequently, any fluorescence signal observed with Tre-Cz that is absent with this compound can be confidently attributed to the specific trehalose-mediated uptake and accumulation within the mycobacteria.
Quantitative Data Summary
The following tables summarize the quantitative data from studies comparing the fluorescence of mycobacteria treated with Tre-Cz and its negative control, this compound.
Table 1: Fluorescence Intensity of M. smegmatis Treated with Tre-Cz and this compound
| Probe | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |
| Tre-Cz | 100 | 30 | High |
| This compound | 100 | 30 | Minimal to None |
| Tre-Cz + excess Trehalose | 100 + 10 mM | 30 | Significantly Reduced |
| Tre-Cz + excess Maltose | 100 + 10 mM | 30 | High |
Data extrapolated from competitive uptake experiments described in the literature[3].
Table 2: Limit of Detection for M. smegmatis using Tre-Cz
| Probe | Incubation Time (min) | Limit of Detection (CFU/mL) |
| Tre-Cz | 30 | 10³ |
This data highlights the sensitivity of the Tre-Cz probe[1]. This compound does not produce a detectable signal at these concentrations.
Experimental Protocols
Synthesis of Tre-Cz and this compound
The synthesis of both Tre-Cz and this compound involves the coupling of an amine-derivatized sugar (trehalose or maltose) with an N-hydroxysuccinimide (NHS) ester of the carbazole fluorophore.
Materials:
-
Amine-derivatized trehalose (V) or maltose (VI)
-
NHS ester of the carbazole fluorophore (IV)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Dissolve the amine-derivatized sugar (trehalose for Tre-Cz, maltose for this compound) in DMF.
-
Add the NHS ester of the carbazole fluorophore to the solution.
-
Add triethylamine to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
Purify the product using silica gel chromatography to obtain the final probe (Tre-Cz or this compound).
For detailed synthetic schemes and characterization data, refer to the primary literature.
Mycobacterial Staining and Imaging
Materials:
-
Mycobacterium smegmatis (or other mycobacterial species) culture
-
Middlebrook 7H9 broth supplemented with ADC and Tween 80
-
Tre-Cz stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Handheld UV lamp (365 nm) or fluorescence microscope
Procedure:
-
Grow M. smegmatis to mid-log phase in 7H9 broth.
-
Harvest the bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to the desired concentration (e.g., 10⁸ CFU/mL).
-
To separate tubes, add Tre-Cz or this compound to the bacterial suspension to a final concentration of 100 µM. For competitive inhibition assays, add excess trehalose or maltose (10 mM) prior to adding the probe.
-
Incubate the tubes at 37°C for 30-60 minutes.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the final cell pellet in PBS.
-
Visualize the fluorescence using a handheld UV lamp or a fluorescence microscope with appropriate filter sets.
Visualizations
Signaling Pathway: Tre-Cz Uptake in Mycobacteria
Caption: Tre-Cz is specifically transported into mycobacteria via the LpqY-SugABC transporter, leading to fluorescence.
Experimental Workflow: Using this compound as a Negative Control
Caption: Workflow for comparing Tre-Cz activity against the this compound negative control.
Logical Relationship: Tre-Cz and this compound
Caption: Logical diagram illustrating the differential uptake of Tre-Cz and this compound by mycobacteria.
Conclusion
The use of this compound as a negative control is a critical component of any study employing the Tre-Cz fluorescent probe. By providing a structurally analogous molecule that is not recognized by the specific mycobacterial transport system, this compound allows researchers to definitively attribute the fluorescence signal from Tre-Cz to its intended biological target. This rigorous approach strengthens the validity of experimental findings and is essential for the accurate interpretation of imaging data in mycobacterial research. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective implementation of this control in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for Mal-Cz in Bacterial Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Cz is a novel maltose-derivatized fluorescence turn-on imaging probe designed for the selective detection of bacteria.[1] This probe offers a rapid and sensitive method for identifying the presence of metabolically active bacteria, with a limit of detection of 10³ CFU/mL by the naked eye under a handheld UV lamp.[1] this compound demonstrates selectivity for certain bacterial species, such as E. coli and Staphylococci, by hijacking the maltose uptake pathway.[1] Its fluorescence is activated upon photoactivation, following uptake by bacteria, through an intramolecular C-H insertion reaction.[1] This document provides detailed protocols for the application of this compound in bacterial imaging, along with its mechanism of action and relevant quantitative data.
Mechanism of Action
The functionality of this compound is predicated on a two-step process: selective uptake by bacteria and subsequent photo-induced fluorescence activation.
-
Targeted Uptake: this compound is a conjugate of a fluorescent carbazole derivative and maltose. Bacteria that utilize maltose as a carbohydrate source actively transport this compound across their cell walls via the maltose transport system. In E. coli, this system includes the maltoporin LamB, the maltose binding protein (MBP), and the maltose ATP binding cassette (ABC) transporter MalFGK₂.[1] The uptake is energy-dependent and therefore indicative of metabolically active bacteria.
-
Fluorescence Turn-On: The carbazole component of this compound is functionalized with a perfluoroaryl azide group, which renders the probe initially non-fluorescent. Upon irradiation with UV light (e.g., at 365 nm), the azide group undergoes a C-H insertion reaction, leading to the formation of a new, highly fluorescent product within the bacterial cells. This "turn-on" mechanism ensures a high signal-to-noise ratio, as the probe only becomes fluorescent after it has been internalized by the target bacteria and activated by light.
Caption: Mechanism of this compound uptake and fluorescence activation in bacteria.
Quantitative Data
The performance of this compound has been characterized by several key parameters, which are summarized in the tables below.
| Parameter | Value | Bacteria Strain(s) | Reference |
| Limit of Detection | 10³ CFU/mL (by naked eye) | E. coli, S. epidermidis | |
| Photoactivation Source | Hand-held UV lamp at 365 nm | N/A |
| Bacteria Species | This compound Uptake/Detection | Notes | Reference |
| E. coli | Yes | Uptake dependent on LamB, MBP, and MalFGK₂. | |
| Staphylococci (S. epidermidis) | Yes | Successful uptake and detection confirmed. | |
| P. aeruginosa | No | No interference observed in the presence of this bacterium. | |
| M. smegmatis | No | No interference observed in the presence of this bacterium. |
Experimental Protocols
Bacterial Culture Preparation
-
Inoculate a single colony of the desired bacterial strain into an appropriate liquid growth medium (e.g., Luria-Bertani broth for E. coli).
-
Incubate the culture overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh medium and grow to the desired optical density (OD), typically mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8), to ensure metabolic activity.
-
Harvest the bacterial cells by centrifugation.
-
Wash the cells with a suitable buffer, such as phosphate-buffered saline (PBS), to remove residual growth medium.
-
Resuspend the bacterial pellet in the same buffer to the desired cell density.
This compound Staining Protocol for Microscopy
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in the bacterial suspension to the final desired concentration.
-
Incubate the bacterial suspension with this compound under appropriate conditions (e.g., specific time and temperature as determined by optimization for the bacterial strain).
-
(Optional) Wash the cells with buffer to remove any unbound external probe.
-
Resuspend the stained bacteria in buffer for imaging.
Imaging Protocol
-
Mount the stained bacterial suspension on a microscope slide.
-
Use a confocal fluorescence microscope for imaging.
-
Photoactivation: Irradiate the sample with a 365 nm UV light source to induce the "turn-on" of the this compound fluorescence.
-
Imaging: Acquire fluorescence images using the appropriate excitation and emission wavelengths for the activated fluorescent product of this compound.
-
Acquire bright-field or differential interference contrast (DIC) images to visualize the bacterial morphology.
-
Merge the fluorescence and bright-field/DIC images to correlate the fluorescent signal with the presence of bacteria.
Caption: Experimental workflow for bacterial imaging using this compound.
Selectivity and Control Experiments
To validate the specificity of this compound, the following control experiments are recommended:
-
Competition Assay: Co-incubate the bacteria with this compound and an excess of free maltose. A significant reduction in the fluorescent signal would confirm that this compound uptake is mediated by the maltose transport system.
-
Metabolically Inactive Bacteria: Treat bacteria with heat, antibiotics, or sodium azide to render them metabolically inactive before incubation with this compound. The absence of a fluorescent signal after photoactivation would indicate that active transport is necessary for probe uptake.
-
Negative Control Bacteria: Use bacterial species that do not possess the maltose uptake system (e.g., P. aeruginosa, M. smegmatis) to demonstrate the selectivity of this compound.
Applications in Research and Drug Development
The this compound probe presents several potential applications for researchers and drug development professionals:
-
Rapid Bacterial Detection: Its "turn-on" fluorescence upon photoactivation allows for the quick and sensitive detection of bacteria in various samples.
-
Screening for Inhibitors of Maltose Transport: The probe can be used in high-throughput screening assays to identify compounds that inhibit the bacterial maltose uptake system, which could be a novel antibiotic target.
-
Studying Bacterial Metabolism: Since this compound uptake is dependent on metabolic activity, it can be used to assess the metabolic state of bacterial populations under different conditions, such as in response to antimicrobial agents.
-
Food and Environmental Safety: The ability to detect bacteria like E. coli and S. epidermidis in samples such as milk highlights its potential for use in food safety and environmental monitoring.
Conclusion
This compound is a powerful tool for the selective imaging of metabolically active bacteria. Its unique mechanism of action, involving targeted uptake and photo-induced fluorescence activation, provides high sensitivity and specificity. The protocols and data presented in these application notes offer a comprehensive guide for the effective use of this compound in a variety of research and development settings.
References
Application Notes & Protocols: Viscosity-Sensing Fluorescent Probes in Confocal Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular viscosity is a critical biophysical parameter that profoundly influences intracellular dynamics, including protein folding, organelle function, and cellular signaling. Aberrations in cellular viscosity have been implicated in a range of pathologies, from neurodegenerative diseases to cancer. The development of fluorescent molecular rotors, often referred to as "viscosity probes," has enabled the visualization and quantification of viscosity in living cells with high spatiotemporal resolution using confocal fluorescence microscopy. These probes exhibit fluorescence characteristics that are dependent on the viscosity of their microenvironment, providing a powerful tool for studying cellular processes and for potential applications in drug development and disease diagnostics.
A common mechanism for these probes is Twisted Intramolecular Charge Transfer (TICT), where the molecule has a donor-acceptor (D-A) structure. In low-viscosity environments, the molecule can undergo non-radiative de-excitation through intramolecular rotation. However, in high-viscosity environments, this rotation is restricted, leading to an increase in fluorescence emission.
This document provides a detailed overview of the application of viscosity-sensitive fluorescent probes in confocal fluorescence microscopy, including experimental protocols and data presentation. While the specific probe "Mal-Cz" is not widely documented, the principles and protocols described herein are applicable to the broad class of viscosity-sensing fluorescent probes.
Data Presentation
The following tables summarize the photophysical properties and performance of representative viscosity-sensitive fluorescent probes.
Table 1: Photophysical Properties of Viscosity-Sensing Probes
| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (in high viscosity) | Fold-Increase in Fluorescence |
| VPZ3 | ~380 (one-photon) | ~500-600 | Not specified | ~126-fold |
| 770 (two-photon) | ||||
| NI-VIS | Not specified | Near-infrared | Not specified | ~100-fold |
| YD-Mito | Not specified | 620 | Not specified | ~20-fold |
| BTV | 470 | 515 | Not specified | Not specified |
Table 2: Application of Viscosity-Sensing Probes in Cellular Imaging
| Probe Name | Target Organelle/Location | Cell Line Example | Key Application |
| VPZ3 | Cytoplasm | HepG2 | Monitoring viscosity changes during apoptosis.[1] |
| NI-VIS | Mitochondria | HeLa | Detecting mitochondrial viscosity changes during mitophagy. |
| YD-Mito | Mitochondria | Not specified | Visualizing mitochondrial microviscosity.[2] |
| BTV | Mitochondria | HeLa | Measuring viscosity of cell mitochondria.[3] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with a Viscosity-Sensing Probe
This protocol provides a general guideline for staining live cells. Optimal probe concentration and incubation time should be determined empirically for each probe and cell line.
Materials:
-
Viscosity-sensing fluorescent probe (e.g., VPZ3, NI-VIS)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Confocal microscopy dishes or chambered coverglass
-
Live-cell imaging incubator for the confocal microscope (maintaining 37°C and 5% CO2)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells onto confocal microscopy dishes or chambered coverglass at an appropriate density to reach 60-70% confluency on the day of imaging.
-
Probe Preparation: Prepare a stock solution of the viscosity-sensing probe in DMSO (e.g., 1-10 mM). Store the stock solution as recommended by the manufacturer, typically at -20°C and protected from light.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Place the dish on the stage of the confocal microscope equipped with a live-cell imaging chamber.
-
Allow the dish to equilibrate to 37°C and 5% CO2.
-
Acquire images using the appropriate laser line for excitation and detect the emission at the specified wavelength range for the probe.
-
Protocol 2: Monitoring Viscosity Changes During Apoptosis
This protocol describes how to monitor changes in cellular viscosity during drug-induced apoptosis using a viscosity-sensitive probe.
Materials:
-
Cells seeded on confocal dishes
-
Viscosity-sensing probe (e.g., VPZ3)
-
Apoptosis-inducing agent (e.g., etoposide)
-
Confocal microscope with a time-lapse imaging capability and a live-cell imaging chamber
Procedure:
-
Cell Staining: Stain the cells with the viscosity-sensing probe as described in Protocol 1.
-
Baseline Imaging: Acquire initial fluorescence images of the stained cells before inducing apoptosis. This will serve as the baseline (time point 0).
-
Induction of Apoptosis:
-
Prepare a solution of the apoptosis-inducing agent (e.g., etoposide) in cell culture medium at the desired concentration.
-
Replace the medium in the confocal dish with the medium containing the apoptosis-inducing agent.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring fluorescence images at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 4-6 hours).
-
Maintain the cells at 37°C and 5% CO2 throughout the imaging process.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the cells at each time point.
-
Plot the change in fluorescence intensity over time to visualize the change in cellular viscosity during apoptosis. An increase in fluorescence intensity typically corresponds to an increase in viscosity.[1]
-
Visualizations
Caption: Mechanism of a TICT-based viscosity probe.
References
Application Notes and Protocols for the Detection of Maleimide-Cysteine Conjugates (Mal-Cz) using a Handheld UV Lamp
Disclaimer: The following application notes and protocols are based on the scientific understanding of maleimide-cysteine conjugation chemistry and fluorescence principles. The term "Mal-Cz" is interpreted as a generic designation for a fluorescent probe attached to a cysteine residue via a maleimide linker. The specific characteristics of an actual "this compound" compound, such as its excitation and emission maxima, will depend on the particular fluorophore used.
Introduction
In the fields of biochemistry, drug development, and molecular biology, the specific labeling of proteins and peptides is a critical technique for studying their function, localization, and interactions. One of the most widely used methods for site-specific modification of proteins is the conjugation of a maleimide-functionalized probe to a cysteine residue.[1][2][] The sulfhydryl group of cysteine reacts with the maleimide group to form a stable thioether bond.[2][4] When the maleimide probe contains a fluorophore, this allows for the fluorescent labeling of the target molecule, which can then be detected using a UV or visible light source.
These application notes provide a detailed protocol for the qualitative detection of a generic Maleimide-Cysteine conjugate (this compound) using a handheld UV lamp. This technique is particularly useful for rapid screening of conjugation efficiency, protein purification, and in-situ detection in various experimental setups.
Principle of Detection
The detection of this compound using a handheld UV lamp is based on the principle of fluorescence. The fluorophore part of the this compound conjugate absorbs ultraviolet (UV) light from the lamp at a specific wavelength (excitation wavelength). This absorption of energy excites the fluorophore to a higher energy state. Almost instantaneously, the fluorophore returns to its ground state by emitting light at a longer wavelength (emission wavelength), which is typically in the visible spectrum. This emitted light is what is observed as fluorescence. The choice of the handheld UV lamp is critical and must have an emission wavelength that overlaps with the excitation spectrum of the fluorophore in the this compound conjugate.
Data Presentation
For effective experimental design and execution, it is crucial to understand the specifications of the equipment and the properties of the fluorescent probe.
Table 1: Recommended Specifications for Handheld UV Lamps
| Parameter | Specification | Rationale |
| Wavelength | 254 nm (Shortwave) or 365 nm (Longwave) | The choice depends on the excitation maximum of the specific fluorophore ("Cz") used. Longwave UV (365 nm) is generally safer and more common for many organic fluorophores. |
| Type | LED or Mercury Vapor Lamp | LED lamps offer longer life, lower power consumption, and more specific wavelength emission. |
| Power Output | 1-5 Watts | Sufficient for qualitative detection in most laboratory settings. |
| Filter | Integrated visible light filter | Essential to block visible light from the lamp, allowing for clearer visualization of the emitted fluorescence. |
Table 2: Hypothetical Properties of a Generic this compound Conjugate
| Property | Value | Description |
| Excitation Maximum (λex) | ~365 nm | The wavelength at which the fluorophore absorbs the most light. This should match the UV lamp's output. |
| Emission Maximum (λem) | ~450 nm (Blue) | The wavelength at which the fluorophore emits the most light. This determines the color of the observed fluorescence. |
| Quantum Yield (Φ) | > 0.1 | A measure of the efficiency of fluorescence. Higher values indicate brighter fluorescence. |
| Recommended UV Lamp | Longwave (365 nm) | Based on the hypothetical excitation maximum. |
Experimental Protocols
Safety Precautions
-
UV Radiation Hazard: Never look directly into the UV lamp. UV radiation can cause serious damage to the eyes and skin. Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or a face shield, gloves, and a lab coat.
-
Chemical Hazards: Handle all chemical reagents, including the this compound conjugate and any related buffers or solvents, in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.
Equipment and Reagents
-
Handheld UV lamp (Longwave, 365 nm recommended for many common fluorophores)
-
UV-blocking safety glasses
-
Sample containing the this compound conjugate (e.g., labeled protein in a microcentrifuge tube, on a TLC plate, or in a gel)
-
Control samples (unlabeled molecule, buffer only)
-
Dark room or a UV viewing cabinet to minimize ambient light
Experimental Workflow
The following diagram illustrates the general workflow for this compound detection.
Caption: Experimental workflow for the detection of this compound.
Step-by-Step Protocol for Detection
-
Sample Preparation:
-
Prepare your sample containing the putative this compound conjugate. This could be in a clear, UV-transparent container like a quartz cuvette or a plastic microcentrifuge tube.
-
For comparison, prepare a negative control sample containing the unlabeled molecule in the same buffer.
-
If possible, prepare a positive control sample containing the free fluorophore (the "Cz" part of this compound) to confirm its fluorescent properties under the same conditions.
-
-
Creating a Dark Environment:
-
Move the samples to a dark room or place them inside a UV viewing cabinet. This is crucial to minimize background light and enhance the visibility of any fluorescence.
-
-
UV Irradiation and Observation:
-
Put on your UV-blocking safety glasses.
-
Turn on the handheld UV lamp. For a generic fluorophore, start with a longwave (365 nm) setting.
-
Hold the lamp at a safe distance (e.g., 10-15 cm) from the samples.
-
Observe the samples for any visible light emission (fluorescence). The color of the fluorescence will depend on the emission spectrum of the specific "Cz" fluorophore. For example, a blue fluorescence would be expected for a fluorophore with an emission maximum around 450 nm.
-
-
Analysis and Interpretation:
-
Compare the fluorescence of the this compound sample to the negative control. A successful conjugation should result in the this compound sample fluorescing, while the negative control should not.
-
Compare the fluorescence intensity to the positive control (if used). This can give a qualitative indication of the labeling efficiency.
-
Record your observations, including the color and apparent intensity of the fluorescence.
-
Signaling Pathway: Maleimide-Cysteine Conjugation
The detection of this compound is predicated on the successful formation of a stable covalent bond between the maleimide group of the fluorescent probe and the sulfhydryl group of a cysteine residue. This reaction is a Michael addition.
Caption: The chemical reaction pathway for the formation of a this compound conjugate.
Troubleshooting
-
No Fluorescence Observed:
-
Check the UV lamp: Ensure the lamp is working correctly and has the appropriate wavelength for your fluorophore.
-
Confirm Conjugation: The conjugation reaction may have failed. Verify the reaction conditions (pH, temperature, reaction time) and consider running a confirmatory analysis like mass spectrometry.
-
Fluorophore Quenching: The local environment of the fluorophore on the protein could be causing quenching. Try denaturing the protein to see if fluorescence appears.
-
Incorrect Wavelength: You may be using a UV lamp with a wavelength that does not excite your specific fluorophore.
-
-
Weak Fluorescence:
-
Low Conjugation Efficiency: The labeling reaction may have a low yield.
-
Low Concentration: The concentration of the this compound conjugate may be below the detection limit of the eye under these conditions.
-
Ambient Light: Ensure the viewing environment is sufficiently dark.
-
Conclusion
The use of a handheld UV lamp provides a rapid, convenient, and non-destructive method for the qualitative detection of fluorescently labeled molecules such as Maleimide-Cysteine conjugates. While this technique does not provide quantitative data, it is an invaluable tool for initial screening and verification in a wide range of research and development applications. For quantitative analysis, more sensitive techniques such as fluorometry or fluorescence microscopy are recommended.
References
Application Notes and Protocols for Studying Maltose Uptake Pathways in Bacteria with Mal-Cz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Cz is a novel, maltose-derivatized, fluorescence turn-on imaging probe designed for the detection and study of maltose uptake pathways in bacteria.[1] This probe serves as a valuable tool for identifying and characterizing bacteria that utilize maltose as a carbon source, such as certain strains of Escherichia coli and Staphylococci.[1] The core principle of this compound lies in its ability to hijack the native maltose transport system to enter the bacterial cell. Once inside, a photoactivated intramolecular C-H insertion reaction of a perfluoroaryl azide-functionalized carbazole moiety leads to a significant increase in fluorescence, allowing for the visualization of bacterial cells that have taken up the probe.[1] This "turn-on" mechanism ensures a high signal-to-noise ratio, as the probe is non-fluorescent in its native state.
The uptake of this compound is an active process, requiring metabolically active bacteria.[1] Its transport into E. coli is mediated by the well-characterized maltose ATP-binding cassette (ABC) transporter system, which includes the outer membrane protein LamB (maltoporin), the periplasmic maltose binding protein (MBP or MalE), and the inner membrane transporter complex MalFGK2.[1] The dependence of this compound uptake on this specific pathway allows for targeted studies of the maltose transport system and can be exploited for the selective identification of bacteria possessing this metabolic capability. Furthermore, the uptake can be competitively inhibited by free maltose, providing a method to verify the specificity of the uptake mechanism.
These application notes provide detailed protocols for the use of this compound in studying bacterial maltose uptake, including methods for bacterial imaging, competition assays, and the investigation of transport pathway components.
Quantitative Data
The following table summarizes the key quantitative data reported for the this compound probe.
| Parameter | Value | Bacterial Strain(s) | Reference |
| Limit of Detection (LOD) | 10³ CFU/mL | E. coli and S. epidermidis | |
| Photoactivation Wavelength | 365 nm | Not applicable |
Signaling Pathway and Experimental Workflow
Maltose Uptake Pathway in E. coli
The following diagram illustrates the pathway for maltose and this compound uptake in E. coli.
References
Application Notes and Protocols for Labeling E. coli with a Thiol-Reactive Maleimide Dye for Fluorescence Microscopy
Topic: Labeling E. coli with Mal-Cz for Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence microscopy is a powerful technique for visualizing bacterial cells and their components. Covalent labeling of specific surface proteins allows for the investigation of protein localization, dynamics, and interactions. This application note provides a detailed protocol for labeling Escherichia coli (E. coli) with a thiol-reactive maleimide dye, referred to here as this compound.
The labeling strategy is based on the highly specific and efficient reaction between a maleimide functional group on the fluorescent dye and the thiol group of a cysteine residue on a target protein.[1] This method typically requires the genetic modification of the E. coli strain to introduce a cysteine residue at a specific, surface-exposed location on a protein of interest, such as a pilin or flagellar protein.[2][3] The native protein should ideally be cysteine-free to ensure specific labeling.[1]
This document will outline the necessary steps for preparing the E. coli cells, the labeling reaction itself, and subsequent imaging by fluorescence microscopy. It also includes diagrams to illustrate the workflow and the underlying chemical principle.
Note on "this compound": The specific fluorescent dye "this compound" was not definitively identified in the literature. It is presumed to be a maleimide-functionalized coumarin dye ("Cz"). Coumarins are a class of blue-light emitting fluorophores. The protocols provided are based on general procedures for maleimide-based labeling of bacteria and should be adapted and optimized for the specific characteristics of the dye used.
Data Presentation
The following table summarizes typical quantitative parameters for labeling E. coli with a maleimide-based fluorescent dye. These values should be considered as a starting point for optimization.
| Parameter | Value | Notes |
| E. coli Culture Density (OD600) | 0.4 - 0.6 | Mid-logarithmic growth phase is optimal for protein expression and cell viability. |
| This compound Stock Concentration | 10 mM in DMSO | Prepare fresh and protect from light.[4] |
| This compound Working Concentration | 10 - 50 µM | The optimal concentration should be determined empirically to maximize signal and minimize background. |
| TCEP (Reducing Agent) Concentration | 1 - 5 mM | Tris(2-carboxyethyl)phosphine (TCEP) is used to reduce disulfide bonds and ensure the cysteine thiol is available for reaction. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase background fluorescence. |
| Incubation Temperature | Room Temperature (20-25°C) | Incubation at 4°C overnight is also a possibility. |
| pH of Labeling Buffer | 7.0 - 7.5 | The maleimide-thiol reaction is most efficient at a neutral to slightly alkaline pH. |
Experimental Protocols
Materials
-
Cysteine-mutant E. coli strain
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound fluorescent dye
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Microcentrifuge tubes
-
Microcentrifuge
-
Incubator
-
Fluorescence microscope with appropriate filter sets for the coumarin dye
-
Microscope slides and coverslips
Protocol for Labeling E. coli with this compound
-
Cell Culture:
-
Inoculate a single colony of the cysteine-mutant E. coli strain into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 into fresh LB broth.
-
Grow the culture at 37°C with shaking to an OD600 of 0.4 - 0.6.
-
-
Cell Harvesting and Washing:
-
Harvest 1 mL of the cell culture by centrifugation at 5,000 x g for 3 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps twice more to thoroughly wash the cells.
-
-
Reduction of Cysteine Residues (Optional but Recommended):
-
After the final wash, resuspend the cell pellet in 900 µL of PBS (pH 7.4).
-
Prepare a 100 mM stock solution of TCEP in water.
-
Add TCEP to the cell suspension to a final concentration of 1-5 mM.
-
Incubate at room temperature for 15-20 minutes. This step helps to reduce any disulfide bonds that may have formed, ensuring the cysteine thiol is free to react with the maleimide dye.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the mixture for 30-60 minutes at room temperature in the dark.
-
-
Final Washing:
-
Pellet the labeled cells by centrifugation at 5,000 x g for 3 minutes.
-
Discard the supernatant containing the unreacted dye.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Repeat the washing step two more times to remove any residual unbound dye.
-
-
Microscopy:
-
After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 50 µL).
-
Place a small drop of the cell suspension onto a clean microscope slide and cover with a coverslip.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the coumarin dye (e.g., excitation ~405 nm, emission ~450 nm).
-
Mandatory Visualizations
References
- 1. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 2. biotium.com [biotium.com]
- 3. Real-time microscopy and physical perturbation of bacterial pili using maleimide-conjugated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliable measurement of E. coli single cell fluorescence distribution using a standard microscope set-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-Cz: A Novel Probe for Metabolically Active Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of metabolically active bacteria are crucial in various fields, from understanding infectious diseases and microbial ecology to the development of new antimicrobial agents. While several methods exist to assess bacterial viability, many do not directly measure metabolic activity. Mal-Cz is a novel fluorescent probe designed to specifically label and identify metabolically active bacteria. This carbazole-based molecule is cell-permeable and non-fluorescent in its native state. Upon entering a bacterium with an active metabolism, this compound is enzymatically converted into a highly fluorescent product that is retained within the cell. This allows for the direct visualization and quantification of metabolically active bacteria within a population.
Principle of Action
This compound is a proprietary molecule synthesized with a carbazole core, known for its stable fluorescence properties upon appropriate chemical modification. The "Mal" component of the name refers to a malate-like moiety that is recognized and cleaved by bacterial malate dehydrogenase, a key enzyme in the citric acid cycle. The "Cz" refers to the carbazole fluorophore. In its uncleaved form, the fluorescence of the carbazole is quenched. Once inside a metabolically active bacterium, the malate-like group is cleaved, releasing the highly fluorescent carbazole derivative. This process is dependent on a functional electron transport chain and active metabolic pathways, ensuring that only metabolically active cells are labeled.
Applications
-
Screening for novel antimicrobial compounds: this compound can be used to rapidly assess the effect of antimicrobial candidates on bacterial metabolic activity.
-
Studying bacterial persistence and dormancy: Differentiate between dormant and metabolically active persister cells in a bacterial population.
-
Biofilm analysis: Visualize the spatial distribution of metabolically active bacteria within biofilms.
-
Environmental microbiology: Enumerate and identify metabolically active bacteria in environmental samples.
-
Drug discovery: High-throughput screening of compound libraries for inhibitors of bacterial metabolism.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum (cleaved) | 355 |
| Emission Maximum (cleaved) | 450 |
Table 2: Example Data - Effect of an Antibiotic on Bacterial Metabolic Activity
| Treatment | % Metabolically Active Bacteria (this compound positive) |
| Untreated Control | 95.2 ± 2.1 |
| Antibiotic X (MIC) | 15.7 ± 3.5 |
| Antibiotic X (2x MIC) | 5.1 ± 1.8 |
| Heat-killed Control | < 0.1 |
Experimental Protocols
Protocol 1: Staining of Bacteria for Fluorescence Microscopy
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS), sterile
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set (or similar, with excitation around 360/40 nm and emission around 460/50 nm)
Procedure:
-
Bacterial Cell Preparation:
-
Harvest 1 mL of the bacterial culture by centrifugation at 5000 x g for 5 minutes.
-
Discard the supernatant and wash the bacterial pellet twice with 1 mL of sterile PBS.
-
Resuspend the final pellet in 1 mL of PBS. Adjust the cell density to an OD600 of 0.5.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution to a final concentration of 10 µM in PBS.
-
Add 1 µL of the 10 µM this compound working solution to the 1 mL bacterial suspension.
-
Incubate the suspension at 37°C for 30 minutes in the dark.
-
-
Microscopy:
-
Place 5 µL of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Visualize the bacteria using a fluorescence microscope with a suitable filter set for the cleaved this compound (Excitation: ~355 nm, Emission: ~450 nm).
-
Metabolically active bacteria will appear bright blue, while inactive or dead bacteria will show no fluorescence.
-
Protocol 2: Quantification of Metabolically Active Bacteria by Flow Cytometry
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS), sterile
-
Flow cytometry tubes
-
Flow cytometer equipped with a UV or violet laser
Procedure:
-
Bacterial Cell Preparation:
-
Prepare the bacterial suspension as described in Protocol 1, steps 1.1-1.3.
-
-
Staining:
-
Prepare a working solution of this compound as described in Protocol 1, step 2.1.
-
Add 1 µL of the 10 µM this compound working solution to the 1 mL bacterial suspension in a flow cytometry tube.
-
Incubate the suspension at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained bacterial suspension on a flow cytometer.
-
Excite the sample with a UV or violet laser (e.g., 355 nm or 405 nm).
-
Collect the emission signal using a filter appropriate for blue fluorescence (e.g., 450/50 nm bandpass filter).
-
Gate the bacterial population based on forward and side scatter properties.
-
Quantify the percentage of this compound positive cells within the bacterial gate.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound activation in metabolically active bacteria.
Caption: Experimental workflow for using this compound to label metabolically active bacteria.
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation Utilizing a Maleimide-Functionalized Coumarin Reporter
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise covalent labeling of biomolecules is a cornerstone of modern chemical biology and drug development. This document outlines a two-step strategy for the fluorescent labeling of thiol-containing biomolecules, such as proteins and peptides, using a combination of maleimide chemistry and copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach leverages the high specificity of the maleimide-thiol reaction and the efficiency and orthogonality of click chemistry to attach a coumarin-based fluorescent reporter (Cz).
For the purposes of this protocol, "Mal-Cz" is conceptualized as a labeling system rather than a single reagent. The strategy involves:
-
Thiol-Specific Modification: A thiol-containing biomolecule (e.g., a protein with cysteine residues) is first reacted with a heterobifunctional linker containing a maleimide group at one end and either an azide or an alkyne at the other.
-
Fluorescent Tagging via CuAAC: The azide- or alkyne-modified biomolecule is then conjugated to a corresponding coumarin (Cz) reporter molecule functionalized with the complementary click chemistry handle (alkyne or azide, respectively) through a CuAAC reaction.
This methodology allows for the modular and highly efficient labeling of biomolecules with a fluorescent coumarin dye.
Principle of the Two-Step Labeling Strategy
The core of this technique lies in the sequential application of two distinct and highly selective chemical reactions.
-
Step 1: Maleimide-Thiol Conjugation: Maleimides are electrophilic compounds that exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in cysteine residues of proteins.[1] This reaction proceeds readily under mild, near-neutral pH conditions to form a stable thioether bond. By using a bifunctional linker such as Alkyne-PEG4-Maleimide or Azide-PEG4-Maleimide, a "click handle" (an alkyne or azide group) can be specifically introduced at the site of a cysteine residue.[2]
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is a highly efficient and specific "click" reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3] This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[4] The reaction is bio-orthogonal, meaning the azide and alkyne groups do not react with other functional groups found in biological systems.[3] In this step, a coumarin dye functionalized with either an azide or an alkyne is covalently attached to the modified biomolecule.
The overall workflow is depicted in the diagram below.
Caption: Workflow for the two-step "this compound" labeling strategy.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| Thiol-Containing Protein | User-provided | Biomolecule to be labeled |
| Alkyne-PEG4-Maleimide or Azide-PEG4-Maleimide | Various | Bifunctional linker for introducing the click handle |
| Coumarin-Azide or Coumarin-Alkyne | Various | Fluorescent reporter for CuAAC |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for disulfide bonds (optional) |
| Copper(II) Sulfate (CuSO₄) | Various | Cu(I) precursor for CuAAC |
| Sodium Ascorbate | Various | Reducing agent for Cu(I) generation in CuAAC |
| THPTA or TBTA | Various | Cu(I) stabilizing ligand for CuAAC |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Various | Reaction buffer |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | Solvent for stock solutions |
| Purification Supplies | Various | Size-exclusion chromatography columns or dialysis cassettes |
Protocol 1: Thiol-Specific Modification with a Bifunctional Linker
This protocol describes the modification of a protein with a maleimide-alkyne or maleimide-azide linker.
1. Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL. Degassing can be achieved by vacuum application or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
2. (Optional) Reduction of Disulfide Bonds:
-
If the protein's thiol groups are oxidized (forming disulfide bonds), they must be reduced.
-
Add a 10-fold molar excess of TCEP to the protein solution.
-
Incubate for 30 minutes at room temperature. TCEP does not need to be removed before proceeding with maleimide labeling.
3. Preparation of Linker Stock Solution:
-
Prepare a 10 mM stock solution of the Alkyne-PEG4-Maleimide or Azide-PEG4-Maleimide in anhydrous DMSO.
4. Maleimide Labeling Reaction:
-
Add a 10-20 fold molar excess of the maleimide linker stock solution to the protein solution while gently stirring.
-
Flush the reaction vial with an inert gas, seal it, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
5. Purification of the Modified Protein:
-
Remove the excess, unreacted linker by size-exclusion chromatography (e.g., Sephadex G-25) or by dialysis against PBS.
The resulting product is the alkyne- or azide-modified protein, ready for the CuAAC reaction.
Caption: Experimental workflow for protein modification with a maleimide linker.
Protocol 2: CuAAC Labeling with a Coumarin Reporter
This protocol details the "click" reaction between the modified protein and the coumarin reporter.
1. Preparation of Stock Solutions:
-
Modified Protein: Use the purified protein from Protocol 1 at a concentration of approximately 1 mg/mL in PBS.
-
Coumarin Reporter: Prepare a 10 mM stock solution of the coumarin-azide or coumarin-alkyne in anhydrous DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.
2. CuAAC Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
The alkyne- or azide-modified protein solution.
-
The coumarin reporter stock solution to a final molar excess of 4-50 equivalents relative to the protein.
-
A premixed solution of CuSO₄ and THPTA (incubated for a few minutes prior to addition) to a final concentration of 25 equivalents. The recommended ratio of THPTA to CuSO₄ is 2:1.
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 40 equivalents.
3. Reaction Incubation:
-
Gently mix the components.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
4. Purification of the Labeled Protein:
-
Purify the fluorescently labeled protein from excess reagents and copper using size-exclusion chromatography or dialysis. The inclusion of EDTA in the dialysis buffer can facilitate the removal of copper ions.
The final product is the coumarin-labeled protein ("this compound").
Quantitative Data Summary
The following tables provide recommended starting concentrations and ratios for the key steps in the labeling process. Optimization may be required for specific biomolecules.
Table 1: Reagent Concentrations for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| TCEP Molar Excess | 10x over protein | For reduction of disulfide bonds. |
| Maleimide Linker Molar Excess | 10-20x over protein | Ensures efficient labeling of available thiols. |
| Reaction pH | 7.2 - 7.5 | Optimal for selective maleimide-thiol reaction. |
| Reaction Time | 2h @ RT or O/N @ 4°C | Longer incubation at 4°C can be used for sensitive proteins. |
Table 2: Reagent Concentrations for CuAAC Reaction
| Parameter | Recommended Value | Notes |
| Modified Protein Concentration | ~1 mg/mL | |
| Coumarin Reporter Molar Excess | 4-50x over protein | The optimal ratio should be determined empirically. |
| THPTA/CuSO₄ Molar Excess | 25x over protein | Ligand to copper ratio of 2:1 is recommended. |
| Sodium Ascorbate Molar Excess | 40x over protein | Should be added last to initiate the reaction. |
| Reaction Time | 30-60 minutes @ RT | The reaction is typically rapid. |
Application: Monitoring Protein-Protein Interactions
A potential application of this labeling strategy is in the study of protein-protein interactions using Förster Resonance Energy Transfer (FRET). One protein can be labeled with the coumarin dye ("this compound") as the FRET donor, and its binding partner can be labeled with a suitable FRET acceptor dye. The proximity of the two proteins upon binding will result in a FRET signal, which can be monitored by fluorescence spectroscopy.
Caption: Logical diagram of a FRET-based protein interaction assay.
Conclusion
The described two-step labeling strategy, combining maleimide-thiol chemistry with CuAAC, provides a robust and versatile method for the fluorescent labeling of biomolecules with a coumarin reporter. The modularity of this approach allows for the independent optimization of each step and the potential to use a wide variety of bifunctional linkers and fluorescent probes. These protocols offer a solid foundation for researchers and drug development professionals to implement this powerful bioconjugation technique.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Utilizing Maleimide-Functionalized Cyclooctynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing maleimide-functionalized cyclooctynes in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for bioconjugation, with a particular focus on applications in drug development, such as the construction of Antibody-Drug Conjugates (ADCs). The term "Mal-Cz" is interpreted here as a general representation of a molecule containing a Maleimide (Mal) group for thiol-reactive conjugation and a cyclooctyne (Cz) moiety for SPAAC.
Introduction to SPAAC and Maleimide-Thiol Chemistry
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction between a cyclooctyne and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] The reaction is driven by the ring strain of the cyclooctyne, which allows the reaction to proceed rapidly at physiological conditions.[3][4]
Maleimide-thiol chemistry is another robust bioconjugation method where a maleimide group reacts specifically with a thiol (sulfhydryl) group, typically from a cysteine residue in a protein, to form a stable thioether bond.[5] This reaction is highly efficient and proceeds under mild pH conditions.
The combination of these two orthogonal chemistries through the use of bifunctional linkers, such as maleimide-functionalized cyclooctynes (e.g., DBCO-maleimide, BCN-maleimide), enables the development of advanced bioconjugates with dual functionality. This is particularly relevant in the field of drug development for creating precisely engineered therapeutic and diagnostic agents.
Applications in Drug Development
The dual reactivity of maleimide-functionalized cyclooctynes offers significant advantages in the construction of complex biomolecules for therapeutic and diagnostic purposes.
-
Antibody-Drug Conjugates (ADCs): A primary application is in the site-specific conjugation of payloads to antibodies. A cytotoxic drug can be linked to an azide-bearing molecule, which is then conjugated to a maleimide-functionalized cyclooctyne. This entire construct can then be attached to an antibody via the maleimide group reacting with native or engineered cysteine residues. This allows for precise control over the drug-to-antibody ratio (DAR).
-
Targeted Drug Delivery: Small molecule drugs, peptides, or imaging agents can be modified with an azide and subsequently linked to a targeting ligand (e.g., a protein or antibody) that has been functionalized with a maleimide-cyclooctyne linker.
-
Development of Multifunctional Bioprobes: These linkers can be used to attach different functional moieties to a single biomolecule. For instance, an imaging agent can be attached via SPAAC, and a therapeutic agent via the maleimide-thiol reaction, creating a theranostic molecule.
Quantitative Data: Reactivity of Cyclooctynes in SPAAC
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. The table below summarizes the second-order rate constants for various cyclooctynes with a model azide (benzyl azide), providing a basis for selecting the appropriate cyclooctyne for a specific application.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference(s) |
| Cyclooctyne | OCT | ~10⁻³ | |
| Dibenzocyclooctyne | DIBO / DBCO | 0.3 - 1.0 | |
| Bicyclononane | BCN | ~0.06 | |
| Azadibenzocyclooctyne | ADIBO | ~0.1 | |
| Difluorinated Cyclooctyne | DIFO | ~0.6 |
Note: Reaction rates can be influenced by solvent, temperature, and the specific azide reaction partner.
Experimental Protocols
Here we provide detailed protocols for the dual conjugation of a protein using a maleimide-functionalized cyclooctyne. The general workflow involves two main steps: (1) conjugation of the maleimide group to a thiol-containing protein, and (2) SPAAC reaction of the cyclooctyne with an azide-modified molecule. It is generally recommended to perform the faster maleimide-thiol reaction first.
Protocol 1: Conjugation of a Maleimide-Functionalized Cyclooctyne to a Thiol-Containing Protein
This protocol describes the labeling of a protein containing free cysteine residues with a bifunctional linker like DBCO-maleimide.
Materials:
-
Thiol-containing protein (e.g., antibody, protein with engineered cysteine)
-
DBCO-maleimide (or other maleimide-functionalized cyclooctyne)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. Avoid buffers containing thiols.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching reagent (optional): e.g., L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Maleimide-Cyclooctyne Reagent Preparation:
-
Immediately before use, dissolve the DBCO-maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the DBCO-maleimide solution to the protein solution. The optimal ratio should be determined empirically.
-
Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted DBCO-maleimide and quenching reagent by size-exclusion chromatography or dialysis.
-
The resulting protein is now functionalized with a cyclooctyne group and ready for the SPAAC reaction.
-
Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
This protocol describes the conjugation of an azide-containing molecule (e.g., a drug, a fluorescent dye) to the cyclooctyne-functionalized protein from Protocol 1.
Materials:
-
Cyclooctyne-functionalized protein (from Protocol 1)
-
Azide-modified molecule of interest
-
Reaction Buffer: PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.
-
The cyclooctyne-functionalized protein should be in the reaction buffer.
-
-
SPAAC Reaction:
-
Add a 2-10 fold molar excess of the azide-modified molecule to the cyclooctyne-functionalized protein solution.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction time will depend on the reactivity of the cyclooctyne used.
-
-
Purification:
-
Purify the final bioconjugate to remove excess azide-modified molecule using size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
-
Visualizations
The following diagrams illustrate the chemical reactions and experimental workflows described in these application notes.
References
Detecting Bacteria in Milk Samples using Mal-Cz: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The timely and accurate detection of bacterial contamination in milk is paramount for ensuring product safety and quality. Traditional methods for bacterial detection, such as plate counting, can be time-consuming and labor-intensive. The novel fluorescent probe, Mal-Cz, offers a rapid and sensitive alternative for the detection of specific bacteria in milk samples. This compound is a maltose-derivatized carbazole molecule that exhibits a "turn-on" fluorescence response upon uptake by certain bacteria, such as Escherichia coli and Staphylococci. This application note provides a detailed protocol for the use of this compound in detecting bacteria in milk, summarizing the underlying mechanism and presenting relevant performance data.
The principle of this compound relies on its specific uptake by bacteria that possess maltose transporters.[1] Once inside the bacterial cell, the probe is activated, leading to a significant increase in its fluorescence intensity, which can be visualized using a handheld UV lamp or a fluorescence microscope. This mechanism allows for the selective detection of metabolically active bacteria.[1]
Quantitative Data Summary
The performance of the this compound probe for bacterial detection in spiked milk samples is summarized below. This data highlights the probe's sensitivity and specificity.
| Parameter | Value | Bacterial Strains | Reference |
| Limit of Detection (LOD) | 10³ CFU/mL (by naked eye) | E. coli and S. epidermidis | [1] |
| Specificity | Selective for E. coli and S. epidermidis over P. aeruginosa and M. smegmatis | E. coli, S. epidermidis, P. aeruginosa, M. smegmatis | [1] |
| Activation Wavelength | 365 nm (handheld UV lamp) | Not Applicable | [1] |
Signaling Pathway and Experimental Workflow
This compound Bacterial Uptake and Fluorescence Activation Pathway
The detection mechanism of this compound involves a series of steps initiated by the specific recognition and transport of the probe into the bacterial cell, followed by photoactivation and a fluorescence turn-on reaction.
Caption: this compound uptake and fluorescence activation pathway in bacteria.
Experimental Workflow for Bacterial Detection in Milk
The overall experimental process, from sample preparation to final detection, is outlined in the following workflow diagram.
Caption: General experimental workflow for detecting bacteria in milk using this compound.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the detection of E. coli and Staphylococci in milk samples using the this compound probe.
Materials and Reagents
-
This compound probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Microcentrifuge tubes
-
Handheld UV lamp (365 nm)
-
Fluorescence microscope (optional, for imaging)
-
Milk samples (control and test)
-
Bacterial cultures (E. coli, Staphylococcus epidermidis)
Protocol for Detection of Bacteria in Spiked Milk Samples
-
Bacterial Culture Preparation:
-
Inoculate E. coli or S. epidermidis in Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
Harvest the bacterial cells by centrifugation at 4000 rpm for 5 minutes.
-
Wash the pellet twice with sterile PBS (pH 7.4).
-
Resuspend the bacterial pellet in PBS to a desired concentration (e.g., 10⁸ CFU/mL).
-
-
Milk Sample Preparation:
-
Spike the milk samples with the prepared bacterial suspension to achieve final concentrations ranging from 10³ to 10⁷ CFU/mL.
-
Centrifuge 1 mL of the spiked milk sample at 8000 rpm for 10 minutes to pellet the bacteria.
-
Carefully remove the supernatant (fat layer and milk serum).
-
Resuspend the bacterial pellet in 1 mL of sterile PBS.
-
-
Probe Incubation and Photoactivation:
-
To the resuspended bacterial pellet in PBS, add the this compound probe to a final concentration of 10 µM.
-
Incubate the mixture at 37°C for 30 minutes in the dark.
-
Following incubation, irradiate the sample with a handheld UV lamp (365 nm) for 5 minutes to activate the probe.
-
-
Detection and Imaging:
-
Visual Detection: Observe the sample under the handheld UV lamp. The presence of bacteria at a concentration of 10³ CFU/mL or higher will result in a visible fluorescence.
-
Fluorescence Microscopy (Optional):
-
Take a small aliquot of the sample and place it on a glass slide.
-
Cover with a coverslip.
-
Image the sample using a fluorescence microscope with an appropriate filter set for detecting the emission from the activated this compound probe.
-
-
Conclusion
The this compound probe provides a promising and rapid method for the detection of E. coli and Staphylococci in milk samples. Its fluorescence "turn-on" mechanism, coupled with a simple protocol, allows for sensitive and selective detection with a low limit of detection. This technology has the potential to be a valuable tool for quality control in the dairy industry and for research applications in food microbiology. Further studies may explore the application of this compound for detecting a broader range of bacteria and its integration into automated detection systems.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-Cz Concentration for Bacterial Labeling
Disclaimer: The following information is based on general principles of bacterial labeling and fluorescence microscopy. As of our latest update, "Mal-Cz" is not a recognized commercially available fluorescent probe for bacterial labeling in widely accessible scientific literature. The data, protocols, and troubleshooting advice provided are based on a hypothetical compound and should be adapted based on the actual properties of the labeling reagent being used.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that researchers may encounter when using a novel fluorescent label like this compound for bacterial staining.
| Question | Answer and Troubleshooting Steps |
| 1. Why am I getting a weak or no fluorescent signal after labeling with this compound? | Possible Causes: Suboptimal this compound Concentration: The concentration of the labeling reagent may be too low for effective staining.Incorrect Incubation Time/Temperature: The incubation conditions may not be optimal for the labeling reaction to occur.Cell Permeability Issues: The this compound molecule may not be effectively penetrating the bacterial cell wall/membrane.Photobleaching: The fluorophore may be susceptible to rapid photobleaching under the microscope's illumination.Troubleshooting Suggestions: Optimize this compound Concentration: Perform a concentration titration experiment (see Table 1) to determine the optimal concentration for your bacterial species.Adjust Incubation Conditions: Systematically vary the incubation time and temperature to find the optimal parameters.Use Permeabilizing Agents: If labeling intracellular targets, consider using a mild permeabilizing agent (e.g., Triton X-100, EDTA), but be mindful of its potential impact on cell viability.Use an Antifade Mountant: When preparing slides for microscopy, use a commercially available antifade reagent to minimize photobleaching. |
| 2. How can I reduce high background fluorescence? | Possible Causes: Excess this compound: Unbound this compound in the suspension can contribute to high background noise.Non-specific Binding: The probe may be binding non-specifically to cellular debris or the slide surface.Autofluorescence: Some bacterial species or growth media exhibit natural fluorescence at the same wavelength as this compound.Troubleshooting Suggestions: Thorough Washing: Increase the number and volume of washing steps after incubation with this compound to remove unbound probe.Include a Blocking Step: Pre-incubate the cells with a blocking agent (e.g., Bovine Serum Albumin - BSA) to reduce non-specific binding.Image Unlabeled Controls: Always prepare a sample of unlabeled bacteria to assess the level of autofluorescence and adjust imaging parameters accordingly. |
| 3. Is the this compound labeling affecting the viability of my bacteria? | Possible Causes: Cytotoxicity of this compound: At high concentrations, the labeling reagent may be toxic to the bacteria.Stress from Experimental Protocol: The overall labeling and washing procedure (e.g., centrifugation, resuspension) can impact cell health.Troubleshooting Suggestions: Perform Viability Assay: Use a viability stain (e.g., Propidium Iodide) in conjunction with this compound labeling to quantify the percentage of live and dead cells.Reduce this compound Concentration and Incubation Time: Use the lowest effective concentration and the shortest possible incubation time that still provides adequate signal.Handle Cells Gently: Minimize mechanical stress during washing and resuspension steps. |
Quantitative Data Summary
The following table presents hypothetical data from a concentration optimization experiment for this compound labeling of a generic bacterial strain.
Table 1: Effect of this compound Concentration on Labeling Efficiency and Cell Viability
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Cell Viability (%) |
| 0.1 | 150 | 5 | 98 |
| 0.5 | 750 | 25 | 95 |
| 1.0 | 1200 | 40 | 92 |
| 2.0 | 1350 | 35 | 80 |
| 5.0 | 1400 | 20 | 65 |
Data represents hypothetical values for a typical Gram-negative bacterium after a 30-minute incubation. Optimal Concentration: Based on this hypothetical data, 1.0 µM appears to be the optimal concentration, providing a high signal-to-noise ratio with minimal impact on cell viability.
Experimental Protocols
Protocol: Standard Bacterial Labeling with this compound
Materials:
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Bacterial culture in mid-logarithmic growth phase
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Phosphate-Buffered Saline (PBS), sterile
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This compound stock solution (e.g., 1 mM in DMSO)
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Microcentrifuge tubes
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Microscope slides and coverslips
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(Optional) Antifade mounting medium
Procedure:
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Cell Harvesting: Pellet 1 mL of bacterial culture by centrifugation (e.g., 5000 x g for 5 minutes).
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Washing: Discard the supernatant and gently resuspend the cell pellet in 1 mL of sterile PBS. Repeat this washing step twice to remove residual growth medium.
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Cell Density Adjustment: After the final wash, resuspend the pellet in PBS to an optical density at 600 nm (OD600) of approximately 0.5.
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Labeling Incubation:
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Prepare the desired final concentration of this compound by diluting the stock solution in the cell suspension. For a starting point, use 1.0 µM.
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Incubate the cell suspension with this compound for 30 minutes at room temperature, protected from light.
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Post-incubation Washing:
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Pellet the labeled cells by centrifugation.
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Discard the supernatant containing unbound this compound.
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Resuspend the pellet in 1 mL of fresh PBS. Repeat this washing step at least two more times.
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Sample Mounting and Imaging:
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After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 50 µL).
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Place a small drop (e.g., 5 µL) of the labeled cell suspension onto a clean microscope slide.
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(Optional) Add a drop of antifade mounting medium.
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Gently place a coverslip over the drop, avoiding air bubbles.
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Proceed with fluorescence microscopy using the appropriate excitation and emission filters for this compound.
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Visualizations
Caption: Experimental workflow for bacterial labeling with this compound.
Caption: Troubleshooting decision tree for this compound bacterial labeling.
Technical Support Center: Troubleshooting Low Fluorescence with Mal-Cz
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Mal-Cz, a maleimide-functionalized fluorescent probe for labeling cysteine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and a cysteine residue?
The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5.[1] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing potential side reactions, such as the hydrolysis of the maleimide group, which becomes more prevalent at pH values above 8.0.[2]
Q2: My protein has disulfide bonds. Do I need to reduce them before labeling with this compound?
Yes, it is crucial to reduce any disulfide bonds prior to labeling. Maleimides react with free sulfhydryl (-SH) groups, and disulfide bonds (S-S) are unreactive.[1][3] Failure to reduce disulfide bonds will result in inefficient labeling and a low fluorescence signal.
Q3: Which reducing agent should I use, DTT or TCEP?
Both dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds. However, DTT contains thiol groups and will react with this compound, so it must be completely removed from the protein solution before adding the dye.[2] TCEP is a non-thiol reducing agent and generally does not need to be removed before conjugation with maleimides. However, in some cases, a large excess of TCEP can interact with the dye, so using the minimal amount necessary for complete reduction is recommended.
Q4: How should I store my this compound stock solution and the final conjugate?
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This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This solution can be stored at -20°C for up to a month, protected from light and moisture.
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This compound Conjugate: For immediate use, the purified conjugate can be stored at 2-8°C for up to a week, protected from light. For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C for up to a year. Adding a carrier protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01–0.03%) can also help prevent denaturation and microbial growth during storage.
Q5: What is the typical molar ratio of this compound to protein for labeling?
A molar excess of this compound to protein is generally recommended to ensure efficient labeling. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein. However, the optimal ratio can vary depending on the protein and the number of available cysteine residues, so it is advisable to perform a titration to determine the ideal ratio for your specific experiment.
Troubleshooting Guide for Low Fluorescence Signal
A low fluorescence signal can arise from various factors, from inefficient labeling to improper instrument settings. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Inefficient Labeling | |
| Incomplete reduction of disulfide bonds | Ensure complete reduction by using a sufficient concentration of TCEP or DTT. If using DTT, ensure its complete removal before adding this compound. |
| Incorrect pH of reaction buffer | Use a buffer with a pH between 7.0 and 7.5, such as PBS, HEPES, or Tris. |
| Presence of thiol-containing substances in the buffer | Ensure your buffer is free of thiols (e.g., from DTT or mercaptoethanol) before adding this compound. |
| Low dye-to-protein molar ratio | Increase the molar excess of this compound in the labeling reaction. Perform a titration to find the optimal ratio. |
| Hydrolysis of this compound | Prepare the this compound stock solution fresh in anhydrous DMSO or DMF and use it promptly. Avoid aqueous stock solutions for extended periods. |
| Protein-Specific Issues | |
| Cysteine residues are inaccessible | Denature the protein under non-reducing conditions to expose the cysteine residues. Note that this may affect protein function. |
| Protein precipitation during labeling | Perform the labeling reaction at a lower temperature (e.g., 4°C overnight) or in the presence of a stabilizing agent. |
| Low protein concentration | Increase the protein concentration during the labeling reaction to improve efficiency. A concentration of 1-10 mg/mL is generally recommended. |
| Issues with the Fluorescent Dye | |
| Degradation of this compound | Store the this compound stock solution properly (at -20°C, protected from light and moisture). Avoid repeated freeze-thaw cycles. |
| Photobleaching | Minimize the exposure of the labeled protein to light during the experiment and storage. Use an anti-fade mounting medium for microscopy. |
| Instrumentation and Data Acquisition | |
| Incorrect filter sets or instrument settings | Ensure the excitation and emission filters are appropriate for the spectral properties of this compound. Consult the manufacturer's specifications for the exact excitation and emission maxima. |
| Low signal-to-noise ratio | Optimize instrument settings (e.g., detector gain, exposure time) to maximize signal and minimize background noise. |
| High background fluorescence | Ensure complete removal of unreacted this compound after the labeling reaction through purification methods like gel filtration or dialysis. |
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling a cysteine-containing protein with this compound.
1. Protein Preparation (Reduction of Disulfide Bonds):
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Dissolve the protein in a degassed buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
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To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.
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Incubate at room temperature for 20-30 minutes.
2. This compound Stock Solution Preparation:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
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Vortex briefly to ensure the dye is fully dissolved.
3. Conjugation Reaction:
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Add the this compound stock solution to the reduced protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1 to 20:1).
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Labeled Protein:
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Remove the unreacted this compound from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.
5. Determination of Degree of Labeling (DOL):
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Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of this compound (refer to the manufacturer's specifications for the exact wavelength).
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Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A flowchart for systematically troubleshooting low fluorescence signals.
This compound Cysteine Labeling Pathway
Caption: The reaction pathway for labeling a cysteine residue with this compound.
References
Technical Support Center: Minimizing Background Fluorescence in Maleimide-Cysteine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in Maleimide-Cysteine (Mal-Cz) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in this compound experiments?
A1: High background fluorescence in Maleimide-Cysteine experiments can originate from several sources:
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Unreacted Fluorophore: Excess fluorescently-labeled maleimide that has not reacted with the cysteine residues on the target molecule is a major contributor to background signal.[1][2][3]
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Nonspecific Binding: The fluorescent probe may non-specifically adsorb to the protein of interest, other proteins in the sample, or the experimental vessel.[1][4] Hydrophobic interactions are a common cause of this issue.
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Sample Autofluorescence: Biological samples inherently contain molecules (e.g., NADH, flavins, collagen, elastin) that fluoresce, a phenomenon known as autofluorescence. This is particularly problematic when using excitation wavelengths in the UV or blue range.
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Reaction Side Products: Maleimides can undergo side reactions, such as hydrolysis or reaction with primary amines (at pH > 7.5), which can sometimes lead to fluorescent byproducts.
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Contaminated Reagents or Buffers: Buffers containing fluorescent impurities or components that interfere with the labeling reaction can increase background. For example, Tris buffer contains a primary amine that can react with maleimides at higher pH.
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Instrumental Noise: Background can also be introduced by the imaging instrument itself, including detector noise and stray light.
Q2: How can I remove unreacted fluorescent maleimide after the conjugation reaction?
A2: Removing excess, unreacted dye is crucial for achieving a good signal-to-noise ratio. Several purification methods can be employed, with the choice depending on the scale of the experiment and the properties of the labeled molecule.
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. The larger, labeled protein elutes before the smaller, free dye. | Efficient separation, relatively gentle on the protein. | Can be time-consuming and lead to sample dilution. |
| Dialysis | Separates molecules based on size using a semi-permeable membrane. | Simple setup, can handle large volumes. | Very slow, may not be effective for all dyes, and can lead to reoxidation of thiols. |
| Dye Removal Spin Columns | Utilizes a specialized resin that binds and removes free dye. | Fast, easy to use, and provides high protein recovery. | Resin is typically for single use and may have limitations with certain dyes or solvents. |
| Phase Extraction | Uses immiscible solvents to partition the unreacted dye into the organic phase, leaving the labeled molecule in the aqueous phase. | Rapid and suitable for high-throughput applications. | May not be suitable for all proteins or dyes. |
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their physical and chemical properties. | High resolution and purity. | Requires specialized equipment and expertise. |
Q3: My background is high even after purification. What else could be the cause?
A3: If background remains high after thorough purification, consider these possibilities:
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Nonspecific Binding: The fluorophore itself might be "sticky." To mitigate this, consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your wash buffers during purification.
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Autofluorescence: Your sample or imaging medium may be autofluorescent. Image your unlabeled sample under the same conditions to assess the level of autofluorescence. If it is high, you may need to use an autofluorescence quenching agent or switch to a fluorophore in the near-infrared (NIR) spectrum, where autofluorescence is generally lower.
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Suboptimal Reaction pH: If the reaction pH was too high (e.g., > 7.5), the maleimide may have reacted with primary amines (like lysine residues) on your protein, leading to non-specific labeling. Ensure your reaction buffer is maintained between pH 6.5 and 7.5 for optimal thiol selectivity.
Q4: What are the optimal reaction conditions for a maleimide-cysteine conjugation?
A4: Optimizing the reaction conditions is key to maximizing labeling efficiency and minimizing side reactions.
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes the reaction rate with thiols while minimizing the competing reaction with amines. |
| Buffer | Non-amine, non-thiol buffers (e.g., PBS, HEPES). | Avoids interference from buffer components reacting with the maleimide. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | TCEP is effective at reducing disulfide bonds and does not contain a thiol group itself, so it doesn't need to be removed before adding the maleimide reagent. If DTT is used, it must be completely removed prior to conjugation. |
| Chelating Agent | 1-5 mM EDTA | Sequesters divalent metal ions that can catalyze the oxidation of thiols to disulfide bonds. |
| Molar Excess of Maleimide | 10-20 fold molar excess over the thiol | A common starting point to drive the reaction to completion. This should be optimized for your specific protein and dye. |
| Temperature & Time | Room temperature for 2 hours or 4°C overnight. | Provides a balance between reaction completion and potential sample degradation. |
Troubleshooting Guides
Problem: High Background Fluorescence
This guide provides a systematic approach to diagnosing and resolving high background fluorescence.
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general workflow for labeling a cysteine-containing protein with a maleimide-functionalized fluorescent dye.
Caption: Experimental workflow for maleimide-thiol conjugation.
Protocol 2: Autofluorescence Quenching with Sudan Black B
This protocol is for reducing autofluorescence in fixed, stained samples.
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Immunostaining: Perform your standard immunofluorescence staining protocol for primary and secondary antibodies.
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Sudan Black B Incubation:
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Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
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Filter the solution through a 0.2 µm filter to remove precipitates.
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Incubate the stained slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
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Destaining: Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B.
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Wash: Wash the slides thoroughly with PBS or TBS.
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Mounting: Mount the coverslip with an aqueous anti-fade mounting medium.
Signaling Pathways & Logical Relationships
Maleimide-Thiol Reaction and Key Side Reactions
The specificity of the maleimide-cysteine reaction is highly dependent on pH.
Caption: pH dependence of maleimide reactions with thiols and amines.
References
Technical Support Center: Mal-Cz (Maltose) Uptake in Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bacterial Mal-Cz (maltose) uptake system.
Frequently Asked Questions (FAQs)
Q1: What are the key components of the this compound uptake system in E. coli?
The this compound (maltose) uptake system in E. coli is a classic example of an ATP-binding cassette (ABC) transporter. The primary components are:
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LamB (Maltoporin): An outer membrane protein that facilitates the diffusion of maltose and maltodextrins into the periplasm.[1]
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MalE (Maltose-Binding Protein, MBP): A periplasmic protein that binds maltose with high affinity and delivers it to the inner membrane transporter.[1][2]
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MalF and MalG: Integral inner membrane proteins that form the channel for maltose translocation.[1][2]
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MalK: A cytoplasmic ATPase that provides the energy for transport by hydrolyzing ATP. It is composed of two subunits.
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MalT: A transcriptional activator that is essential for the expression of all mal genes. It is activated by the inducer, maltotriose.
Q2: How is the expression of the mal genes regulated?
The expression of the mal regulon is tightly controlled through several mechanisms:
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Positive Regulation by MalT: MalT is the specific transcriptional activator for the mal genes. For MalT to be active, it requires the presence of the inducer, maltotriose, and ATP.
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Catabolite Repression: The expression of malT is subject to catabolite repression. In the presence of glucose, cAMP levels are low, and the cAMP-CAP complex does not form to activate malT transcription. This ensures that the cell preferentially utilizes glucose over maltose.
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Inducer Exclusion: In the presence of glucose, the dephosphorylated form of the PTS protein EIIAGlc inhibits the activity of the MalK subunit of the transporter, thus preventing maltose uptake. This is a mechanism to prevent the induction of the mal operon when a preferred carbon source (glucose) is available.
Q3: What is the role of maltotriose as the inducer?
While maltose is the primary substrate transported by the system, the true inducer that activates MalT is maltotriose. Maltotriose is formed from the metabolism of maltose and longer maltodextrins inside the cell.
Troubleshooting Guides
Problem 1: Low or no expression of this compound uptake system components (e.g., LamB, MalE, MalFGK).
| Possible Cause | Suggested Solution |
| Inappropriate Inducer or Concentration | The true inducer of the mal operon is maltotriose, not maltose. While adding maltose to the medium will lead to induction, ensure that the concentration is sufficient. For direct and robust induction in experimental setups, consider using maltotriose. |
| Catabolite Repression | Ensure that the growth medium does not contain glucose or other preferred carbon sources that would cause catabolite repression. Even small amounts of glucose can significantly inhibit the expression of the mal genes. |
| Issues with the Expression Host | If using a recombinant system, verify the integrity of your expression plasmid and the host strain. Some host strains may not be suitable for the expression of membrane proteins. Consider using strains specifically designed for membrane protein expression. |
| Toxicity of the Recombinant Protein | Overexpression of membrane proteins like MalF and MalG can be toxic to the host cells. Try lowering the induction temperature (e.g., 18-25°C) and using a lower concentration of the inducer to slow down the rate of protein synthesis, which can improve proper folding and reduce toxicity. |
| Codon Usage | If you are expressing a mal gene from a different bacterial species in E. coli, check for rare codons that could be limiting translation. Consider using a host strain that co-expresses tRNAs for rare codons. |
Problem 2: Low or no maltose uptake activity in a functional assay.
| Possible Cause | Suggested Solution |
| Mutation in a Key Component | An unexpected mutation in any of the mal genes can lead to a loss of function. For example, mutations in lamB can significantly decrease the affinity for maltose at low concentrations. Mutations in malE, malF, malG, or malK can completely abolish transport. Sequence the relevant genes to check for mutations. |
| Improper Assay Conditions | Ensure that the assay buffer is at the correct pH and temperature. For uptake assays, cells should be harvested in the mid-exponential phase of growth. The substrate concentration in the assay should be appropriate for the expected Km of the transporter. |
| Inhibitors Present | The presence of glucose in the assay buffer can lead to inducer exclusion, inhibiting maltose transport. Ensure your assay buffer is free of glucose. |
| Cell Viability | Low cell viability will result in reduced uptake. Check cell viability before starting the assay. |
| Incorrect Measurement Technique | If using radiolabeled maltose, ensure proper calibration of the scintillation counter and that the filter washing steps are effective in removing extracellular radioactivity. If using a colorimetric or fluorometric assay, ensure that the standards are prepared correctly and that the plate reader is set to the correct wavelength. |
Quantitative Data
Table 1: Kinetic Parameters of Maltose Uptake in E. coli
| Strain/Condition | Km (µM) | Vmax (nmol/min/108 cells) | Notes |
| Wild-type | ~1 | ~2.0 | High-affinity transport. |
| lamB mutant | 100 - 500 | Unchanged | Demonstrates the role of LamB in facilitating maltose diffusion across the outer membrane at low concentrations. |
| MBP-independent mutants (malF or malG) | ~1000 | Similar to wild-type | These mutants have a significantly lower affinity for maltose, highlighting the role of MalE in high-affinity binding. |
Experimental Protocols
Protocol: Radiolabeled Maltose Uptake Assay
This protocol is a general guideline for measuring the uptake of [14C]-maltose in E. coli.
Materials:
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E. coli strain of interest
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Growth medium (e.g., M9 minimal medium) supplemented with a non-repressing carbon source (e.g., glycerol) and an inducer (e.g., maltose).
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[14C]-maltose
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Wash buffer (e.g., M9 salts)
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Scintillation vials and scintillation cocktail
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Filtration apparatus with 0.45 µm nitrocellulose filters
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Spectrophotometer
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Liquid scintillation counter
Procedure:
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Cell Growth and Induction:
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Inoculate a starter culture of the E. coli strain in a suitable medium and grow overnight.
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The next day, dilute the overnight culture into fresh growth medium containing an inducer (e.g., 0.4% maltose) to an OD600 of ~0.1.
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Grow the culture at 37°C with shaking to mid-exponential phase (OD600 of 0.5-0.7).
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Cell Preparation:
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Harvest the cells by centrifugation at 4°C.
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Wash the cell pellet twice with ice-cold wash buffer to remove the growth medium and any remaining inducer.
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Resuspend the cells in the wash buffer to a final OD600 of ~1.0. Keep the cells on ice.
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Uptake Assay:
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Equilibrate the cell suspension at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
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Initiate the uptake by adding [14C]-maltose to the desired final concentration (e.g., 1 µM).
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At specific time points (e.g., 15, 30, 45, 60, 90, and 120 seconds), take aliquots (e.g., 100 µL) of the cell suspension and immediately add them to 5 mL of ice-cold wash buffer on the filtration apparatus.
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Rapidly filter the cell suspension and wash the filter twice with 5 mL of ice-cold wash buffer to remove extracellular radioactivity.
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Measurement:
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Place the filter in a scintillation vial, add the scintillation cocktail, and vortex.
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Measure the radioactivity in a liquid scintillation counter.
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Determine the protein concentration of the cell suspension to normalize the uptake rates.
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Data Analysis:
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Plot the radioactivity (in nmol) taken up over time.
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The initial rate of uptake can be determined from the linear portion of the curve.
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To determine Km and Vmax, repeat the assay with varying concentrations of [14C]-maltose.
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Visualizations
Signaling Pathways and Experimental Workflows
Caption: The this compound (maltose) uptake pathway in E. coli.
Caption: Regulation of the mal regulon in E. coli.
Caption: A logical workflow for troubleshooting low maltose uptake.
References
Photobleaching effects on Mal-Cz and how to mitigate them
Welcome to the technical support center for Mal-Cz, a novel fluorescent probe for cellular imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to photobleaching during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound signal?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] When this compound is exposed to high-intensity light, the molecule can enter an excited triplet state. In this state, it is more likely to react with surrounding molecules, particularly oxygen, leading to permanent damage and a loss of its ability to fluoresce.[1][2] This results in a gradual decrease in the fluorescence signal during your imaging experiment, which can compromise data quality and limit observation time.[3]
Q2: How can I tell if my this compound is photobleaching?
The primary indicator of photobleaching is a time-dependent decrease in the fluorescence intensity of your labeled structures when continuously exposed to excitation light. You may observe that the region of the sample you are imaging becomes progressively dimmer over time, requiring you to increase the laser power or exposure time to maintain a usable signal.
Q3: Are there more photostable alternatives to this compound?
The selection of a fluorophore is highly dependent on the specific experimental requirements. While this compound is optimized for certain applications, other fluorescent probes may exhibit higher photostability. Dyes such as Alexa Fluors, DyLight Fluors, and quantum dots are known for their enhanced resistance to photobleaching. However, factors like blinking, toxicity, and size should be considered when choosing an alternative.
Q4: What is the role of antifade reagents in mitigating this compound photobleaching?
Antifade reagents are mounting media or additives that reduce the rate of photobleaching. They typically contain chemical components that scavenge for reactive oxygen species (ROS), which are a major contributor to photobleaching. Popular antifade reagents include ProLong Gold, VECTASHIELD, and those containing DABCO (1,4-diazabicyclo[2.2.2]octane). Using an appropriate antifade reagent can significantly extend the fluorescent lifetime of this compound.
Troubleshooting Guides
Problem: Rapid loss of this compound fluorescence signal during image acquisition.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. | Slower rate of signal decay, preserving the fluorescent signal for longer imaging periods. |
| Prolonged Exposure Time | Decrease the camera exposure time or the dwell time for confocal microscopy. For time-lapse imaging, increase the interval between acquisitions. | Minimized total light exposure, thus reducing the rate of photobleaching. |
| Oxygen-Mediated Photodamage | Use a high-quality antifade mounting medium containing reactive oxygen species (ROS) scavengers. Consider using oxygen scavenging systems like glucose oxidase or catalase in the imaging buffer. | The antifade reagent will reduce the chemical reactions that lead to photobleaching, stabilizing the this compound signal. |
| Inherent Photolability of this compound | If other mitigation strategies are insufficient, consider switching to a more photostable fluorescent probe if compatible with your experimental design. | A more robust fluorophore will exhibit a slower rate of photobleaching under the same imaging conditions. |
Problem: Initial this compound fluorescence intensity is weak, tempting higher laser power.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Excitation Wavelength | Ensure the excitation wavelength of your light source is as close as possible to the absorption maximum of this compound. | Maximized fluorescence emission for a given excitation intensity, improving the signal-to-noise ratio without increasing photobleaching. |
| Quenching by Mounting Medium | Test different antifade reagents, as some may cause an initial reduction in fluorescence intensity. | Identification of a mounting medium that preserves the initial brightness of this compound. |
| Low Labeling Density | Optimize your labeling protocol to increase the concentration of this compound bound to the target. | A stronger initial signal will require lower excitation intensity, thereby reducing the rate of photobleaching. |
Experimental Protocols
Protocol 1: Basic Photobleaching Mitigation for this compound Imaging
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Sample Preparation:
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Mount the this compound labeled specimen in a high-quality antifade mounting medium.
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Seal the coverslip to prevent oxygen entry.
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Microscope Setup:
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Use a high-sensitivity detector to minimize the required excitation light.
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Select appropriate filters (e.g., neutral density filters) to attenuate the excitation light.
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Image Acquisition:
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Locate the region of interest using low magnification and minimal fluorescence exposure.
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Start with the lowest possible excitation intensity and shortest exposure time that provides a satisfactory signal-to-noise ratio.
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For time-lapse experiments, use the longest possible interval between image captures that still resolves the biological process of interest.
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Post-Acquisition Processing:
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If the signal is low, enhance brightness using post-acquisition image processing rather than increasing the excitation intensity during acquisition.
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Visual Guides
Caption: The photobleaching pathway of this compound.
Caption: Workflow for mitigating this compound photobleaching.
References
Technical Support Center: Optimizing Incubation Time for Maltose-Inducible Protein Expression in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maltose-inducible protein expression systems in Escherichia coli.
Troubleshooting Guide
This guide addresses common issues encountered during the expression of recombinant proteins in E. coli using maltose-inducible systems.
| Issue | Possible Cause | Recommendation |
| Low or No Protein Expression | Inefficient Induction: Suboptimal maltose concentration or induction time. | Optimize the maltose concentration (0.2% to 2% w/v) and perform a time-course experiment (e.g., 2, 4, 6, 8, and overnight incubation) to determine the optimal induction period. |
| Suboptimal Growth Temperature: Temperature affects protein folding and expression levels. | Try expressing the protein at different temperatures. While 37°C is common for rapid growth, lower temperatures like 16°C, 20°C, or 30°C for a longer duration (e.g., overnight) can enhance the solubility and yield of some proteins.[1][2][3][4] | |
| Incorrect Cell Density at Induction: Inducing the culture at a very low or very high optical density (OD600) can lead to poor expression. | Induce the culture during the mid-log phase of growth, typically at an OD600 of 0.5-0.6.[1] | |
| Plasmid Instability: Loss of the expression plasmid during cell division. | Ensure the correct antibiotic is used at the appropriate concentration in all culture media to maintain selective pressure. | |
| Toxicity of the Recombinant Protein: The expressed protein may be toxic to E. coli, leading to cell death or reduced growth. | Use a lower induction temperature and a shorter incubation time. A lower maltose concentration can also reduce the expression level and mitigate toxicity. | |
| Protein is Insoluble (Inclusion Bodies) | High Expression Rate: Rapid protein synthesis at 37°C can overwhelm the cellular machinery for proper folding. | Lower the incubation temperature to 16-20°C and extend the incubation time (overnight). This slows down protein synthesis, allowing more time for correct folding. |
| Suboptimal Induction Conditions: High inducer concentration can lead to rapid, misfolded protein accumulation. | Reduce the concentration of maltose. | |
| Lack of Chaperones: The protein may require specific chaperones for proper folding that are not sufficiently available. | Co-express molecular chaperones or use an E. coli strain engineered to overexpress chaperones. | |
| Cell Lysis or Poor Growth After Induction | Protein Toxicity: The expressed protein is highly toxic to the host cells. | Reduce the inducer concentration, lower the expression temperature, and shorten the incubation time. |
| Metabolic Burden: Overexpression of the recombinant protein places a significant metabolic load on the cells. | Use a richer growth medium to support the cells. Optimize the induction conditions to a lower level of expression that is sustainable for the cells. |
Frequently Asked Questions (FAQs)
???+ question "What is the optimal incubation time after induction with maltose?"
???+ question "What concentration of maltose should I use for induction?"
???+ question "At what cell density (OD600) should I induce my culture?"
???+ question "Should I incubate at 37°C or a lower temperature?"
???+ question "My protein is part of the maltose regulon. How does this affect expression?"
Experimental Protocols
General Protocol for Optimizing Incubation Time
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 50 mL) with the overnight starter culture (typically a 1:100 dilution). Incubate at 37°C with vigorous shaking (200-250 rpm).
-
Induction: Monitor the growth of the culture by measuring the OD600. When the OD600 reaches 0.5-0.6, induce protein expression by adding maltose to a final concentration of 0.2% (w/v).
-
Time-Course Sampling: After induction, take samples at various time points (e.g., 0, 1, 2, 3, 4, 6, 8 hours, and overnight).
-
Cell Harvesting: For each time point, harvest a small volume of the culture (e.g., 1 mL). Centrifuge the cells, discard the supernatant, and freeze the cell pellet at -20°C or -80°C.
-
Analysis: Analyze the expression levels at each time point by SDS-PAGE and Coomassie staining or Western blotting to determine the optimal incubation time.
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing protein expression incubation time.
Troubleshooting Logic for Low Protein Expression
Caption: Decision tree for troubleshooting low protein expression.
References
Improving signal-to-noise ratio in Mal-Cz imaging
A Guide to Improving Signal-to-Noise Ratio (SNR)
Welcome to the technical support center for Mal-Cz imaging. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for improving the signal-to-noise ratio (SNR) in your fluorescence microscopy experiments. High-quality data depends on a strong signal that is clearly distinguishable from background noise.
Note: "this compound" is used throughout this guide as a representative example of a fluorescent probe. The principles, protocols, and troubleshooting steps described here are broadly applicable to a wide range of fluorescence imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is Signal-to-Noise Ratio (SNR) and why is it critical in fluorescence imaging?
A1: The Signal-to-Noise Ratio (SNR) is a fundamental measure of image quality that quantifies the strength of your desired fluorescent signal relative to the level of background noise. A high SNR means your signal of interest is bright and easily distinguished from the background, while a low SNR indicates that noise is obscuring your signal, making it difficult to detect and quantify accurately. For quantitative analysis, a high SNR is critical because it ensures that the measurements reflect true biological variations rather than random fluctuations from noise.[1][2]
Q2: What are the primary sources of signal and noise in my experiment?
A2: In a typical fluorescence imaging experiment, the signal is the light emitted from your specific fluorescent probe (e.g., this compound) that is bound to your target of interest. Noise is any unwanted signal that contaminates your image and can originate from several sources[3][4]:
-
Sample-Related Noise:
-
Autofluorescence: Endogenous fluorescence from the cells or tissue itself (e.g., from NADH, flavins, or lipofuscin).[1]
-
Non-specific Probe Binding: Fluorophores binding to off-target structures.
-
Media and Reagents: Fluorescence from components in the cell culture medium (like phenol red) or mounting medium.
-
-
System-Related Noise:
-
Detector Noise: Electronic noise generated by the camera or photomultiplier tube (PMT).
-
Photon Shot Noise: The inherent statistical variation in the arrival rate of photons at the detector.
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Stray Light: Ambient light entering the microscope or light from the excitation source leaking through filters.
-
Q3: How can I quickly assess if my images have a low SNR?
A3: You can assess your SNR both visually and quantitatively.
-
Visually: If your images appear grainy, your signal of interest is dim and difficult to distinguish from a bright or textured background, or if you cannot clearly resolve fine structures, you likely have a low SNR.
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Quantitatively: Use image analysis software (like ImageJ/Fiji) to measure the mean intensity of your signal region and a background region. A simple ratio of these values gives a basic indication of your SNR. For a more robust assessment, the SNR can be calculated as (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity.
Troubleshooting Guide: Common SNR Issues
This guide addresses the most common issues researchers face that lead to a low SNR.
Problem: Weak or Faint Signal
Q: My this compound probe signal is very weak. What can I do to increase it?
A: A weak signal is a direct contributor to low SNR. Several factors could be at play.
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Check Your Microscope Filters: Ensure your microscope's excitation and emission filters are a perfect match for the spectral profile of your this compound probe. Mismatched filters are a common cause of significant signal loss.
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Optimize Probe Concentration: Using too little probe will naturally result in a weak signal. It is crucial to perform a titration experiment to determine the optimal concentration that provides a bright signal without causing high background. An ideal starting point is often between 1-10 µg/mL for purified antibodies or a 1:100 to 1:1000 dilution for antiserum.
-
Increase Excitation Light Intensity: A higher intensity of excitation light will generate more emitted photons. However, use this approach with caution, as it significantly increases the risk of photobleaching and phototoxicity, especially in live-cell imaging.
-
Increase Detector Gain or Exposure Time: Increasing the camera's exposure time allows more photons to be collected, which can make a dim signal more detectable. Increasing the gain amplifies the electronic signal, but this can also amplify noise. Finding the right balance is key.
-
Use a High Numerical Aperture (NA) Objective: The objective's NA determines its light-gathering ability. For weak signals, always use the objective with the highest NA available at your desired magnification.
Problem: High Background Fluorescence
Q: My images are washed out by high background. How can I reduce it?
A: High background fluorescence is a major source of noise that can obscure your signal.
-
Optimize Washing Steps: After incubation with the this compound probe, ensure you perform thorough washing steps (e.g., 2-3 times with a buffered saline solution like PBS) to remove any unbound or non-specifically bound probes.
-
Use Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free culture medium or an optically clear buffered saline solution before imaging, as phenol red is fluorescent.
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Use Blocking Buffers: To prevent non-specific binding of antibody-based probes, use a blocking solution such as Bovine Serum Albumin (BSA) or serum from a species different from the one in which the primary antibody was raised.
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Choose the Right Imaging Vessel: Standard plastic-bottom cell culture dishes can be highly autofluorescent. Switch to glass-bottom dishes or plates specifically designed for imaging to reduce this source of background.
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Perform Background Subtraction: If background cannot be eliminated experimentally, it can be computationally removed. Acquire an image of a cell-free region and subtract this background image from your experimental images using analysis software.
Problem: Rapid Signal Fading (Photobleaching)
Q: The signal from my this compound probe fades quickly during imaging. How can I prevent this?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss during imaging. This is especially problematic for time-lapse experiments.
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Minimize Light Exposure: This is the most effective strategy. Use the lowest possible excitation light intensity that provides an acceptable signal. Use neutral density filters to reduce illumination intensity. Only expose your sample to the light when actively acquiring an image; keep the shutter closed at all other times.
-
Reduce Exposure Time: Shorter exposure times reduce the total number of photons hitting the sample, thus slowing photobleaching.
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Use Antifade Mounting Media: For fixed samples, use a commercially available mounting medium containing antifade reagents (e.g., VECTASHIELD or ProLong Gold). For live-cell imaging, specialized reagents like VectaCell™ Trolox can be added to the medium to reduce photobleaching.
-
Choose More Photostable Dyes: If photobleaching remains a significant issue, consider switching to a newer generation fluorophore known for its high photostability.
Experimental Protocols
Protocol 1: Optimizing this compound Probe Concentration via Titration
This protocol helps determine the optimal probe concentration that maximizes the signal-to-noise ratio.
-
Cell Seeding: Plate your cells at a consistent density across multiple wells or on multiple coverslips to ensure ~50-70% confluency at the time of staining.
-
Prepare Dilution Series: Prepare a series of dilutions of your this compound probe in your blocking buffer. A good starting range is typically a two-fold dilution series spanning from 2x to 0.125x of the manufacturer's recommended concentration.
-
Staining: Fix and permeabilize your cells using your standard protocol. Incubate each coverslip/well with a different probe concentration. Include a "no-primary antibody" or "probe-free" control to assess background from the secondary antibody or the sample itself.
-
Incubation: Incubate for the recommended time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Washing: Wash all samples identically to remove unbound probe.
-
Imaging: Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).
-
Analysis:
-
For each image, measure the mean fluorescence intensity of the specifically stained structure (Signal) and a nearby background area (Noise).
-
Calculate the SNR for each concentration.
-
Plot the SNR against the probe concentration. The optimal dilution is the one that gives the highest SNR before the background signal begins to increase significantly.
-
Protocol 2: Minimizing Autofluorescence During Sample Preparation
This protocol outlines steps to reduce autofluorescence originating from the sample and preparation reagents.
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Choice of Media (Live Cells): Before imaging, replace standard cell culture medium with a phenol red-free and riboflavin-free imaging medium or a clear buffered salt solution.
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Fixation (Fixed Cells): Some fixatives, like glutaraldehyde, can induce significant autofluorescence. If possible, use a fixative like ice-cold methanol or 4% paraformaldehyde (PFA). If aldehyde fixatives must be used, a quenching step with sodium borohydride or glycine after fixation can help reduce autofluorescence.
-
Controls: Always prepare an "unstained" control sample that goes through all the preparation steps (fixation, permeabilization) but is not exposed to any fluorescent probes. Image this control to determine the baseline level of autofluorescence in your sample.
-
Mounting Media: Select a mounting medium that is optimized for low background and, if possible, contains an antifade reagent to also protect against photobleaching.
Quantitative Data Summary
Table 1: Common Sources of Noise and Mitigation Strategies
| Noise Source | Characteristics | Primary Mitigation Strategy | Secondary Actions |
| Autofluorescence | Broad emission spectrum, often higher in fixed tissues. Originates from cells/tissue. | Use spectrally distinct fluorophores. | Use background subtraction; perform spectral unmixing; use quenching agents. |
| Non-specific Binding | Diffuse, non-localized signal across the sample. | Use a blocking buffer (e.g., BSA, serum). | Optimize probe concentration via titration; increase stringency of wash steps. |
| Detector Noise | Electronic noise, independent of light level. More prominent in low-light conditions. | Cool the camera (if applicable). | Use higher gain with caution; increase signal to overcome noise floor. |
| Photon Shot Noise | Random statistical fluctuation in photon arrival. Increases with the square root of the signal. | Increase the number of collected photons. | Increase exposure time; use a higher NA objective; increase excitation power. |
| Stray Light | Uneven illumination or background glow. | Ensure the microscope room is completely dark. | Check filter cube for bleed-through; properly align the light path. |
Visualizations: Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Low SNR
Caption: A logical workflow for diagnosing and fixing common causes of low SNR.
Diagram 2: Conceptual Relationship of Signal, Noise, and SNR
Caption: The relationship between desired signal and various noise sources.
Diagram 3: Experimental Workflow for High SNR Sample Preparation
Caption: A typical sample preparation workflow for immunofluorescence.
References
Technical Support Center: In Vivo Imaging with Maleimide-Carbazole (Mal-Cz) Probes
Welcome to the technical support center for maleimide-functionalized carbazole (Mal-Cz) fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals utilizing these probes for in vivo imaging. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are maleimide-carbazole (this compound) probes and what are their primary applications in in vivo imaging?
A1: Maleimide-carbazole (this compound) probes are a class of fluorescent molecules that combine a carbazole fluorophore with a maleimide reactive group. Carbazole is a robust fluorophore known for its favorable photophysical properties, including high quantum yields and two-photon absorption cross-sections, making it suitable for in vivo imaging. The maleimide group is a thiol-reactive moiety that allows for the covalent conjugation of the carbazole dye to cysteine residues on proteins and peptides. This enables the targeted labeling and tracking of specific biomolecules in living organisms. Common applications include monitoring protein trafficking, assessing enzyme activity, and imaging specific cell populations or tissues.
Q2: My fluorescent signal is weak or absent. What are the possible causes and solutions?
A2: A weak or non-existent signal can be due to several factors:
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Poor Probe Conjugation: The maleimide-thiol conjugation reaction may have been inefficient. Ensure that disulfide bonds in your target protein are adequately reduced prior to conjugation and that the reaction is performed in a degassed buffer at a pH between 7.0 and 7.5.
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Probe Instability: The maleimide-thiol linkage can be unstable and undergo a retro-Michael reaction, leading to the loss of the fluorescent label. To mitigate this, consider strategies to stabilize the conjugate, such as hydrolysis of the succinimide ring.[1]
-
Photobleaching: Carbazole dyes, like all fluorophores, are susceptible to photobleaching (light-induced signal loss). To minimize this, reduce the excitation light intensity, decrease the exposure time, and use an anti-fade mounting medium if applicable.
-
Incorrect Imaging Parameters: Ensure that the excitation and emission wavelengths of your imaging system are optimally set for your specific carbazole derivative.
-
Low Probe Concentration at Target: The biodistribution of the probe may not result in sufficient accumulation at the site of interest. Consider optimizing the administration route or dose.
Q3: I'm observing high background fluorescence in my images. How can I reduce it?
A3: High background can obscure your signal of interest. Here are some troubleshooting steps:
-
Incomplete Removal of Unconjugated Probe: Ensure that your purification method (e.g., gel filtration, dialysis) is effective at removing all free dye after the conjugation reaction.
-
Non-specific Binding: The probe may be binding non-specifically to tissues. To reduce this, you can try to modify the probe's structure to improve its solubility and reduce hydrophobicity. Including a blocking step with a protein solution like bovine serum albumin (BSA) before probe administration might also help.
-
Autofluorescence: Biological tissues naturally fluoresce, which can contribute to background signal. To address this, select a carbazole probe that emits in the near-infrared (NIR) range, where tissue autofluorescence is lower. You can also use spectral unmixing techniques if your imaging system supports it.
Q4: My probe seems to be aggregating. How does this affect my experiment and how can I prevent it?
A4: Aggregation of fluorescent probes can significantly alter their photophysical properties, often leading to self-quenching and a decrease in fluorescence intensity.[2] However, some carbazole derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced upon aggregation.[3][4][5] It is crucial to understand the properties of your specific probe. To prevent unwanted aggregation, you can:
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Modify the Probe Structure: Introducing bulky or charged groups to the carbazole core can improve solubility and reduce intermolecular interactions.
-
Optimize the Formulation: The choice of solvent for probe administration is critical. Using a small amount of a biocompatible organic co-solvent like DMSO or formulating the probe in a delivery vehicle such as liposomes can improve solubility in aqueous environments.
-
Control the Concentration: Use the lowest effective concentration of the probe to minimize aggregation.
Q5: What are the potential toxicity concerns with carbazole-based probes?
A5: Carbazole and its derivatives can exhibit toxicity, including genotoxicity, by inducing DNA damage. Some carbazole compounds have been shown to cause phototoxicity upon exposure to UV light by generating reactive oxygen species (ROS). It is essential to perform thorough toxicity studies for any new probe. To minimize toxicity:
-
Use the Lowest Effective Dose: Determine the minimal probe concentration that provides an adequate signal-to-noise ratio.
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Limit Light Exposure: Reduce the duration and intensity of illumination during imaging to minimize phototoxicity.
-
Assess Biocompatibility: Conduct in vitro cytotoxicity assays and in vivo toxicity studies to evaluate the safety profile of your probe. Some studies have shown that certain carbazole derivatives have low cytotoxicity and good biocompatibility.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common issues during in vivo imaging with this compound probes.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | 1. Inefficient probe-protein conjugation. | - Verify the presence of free thiols on the target protein. If necessary, reduce disulfide bonds with TCEP. - Optimize the maleimide-to-protein molar ratio (typically 10-20 fold molar excess of the dye). - Ensure the reaction buffer is at pH 7.0-7.5 and degassed. |
| 2. Probe degradation or instability of the conjugate. | - Use freshly prepared probe solutions. - Assess the stability of the maleimide-thiol linkage; consider post-conjugation hydrolysis to stabilize the adduct if cleavage is suspected. | |
| 3. Photobleaching. | - Reduce laser power to the minimum required for a detectable signal. - Decrease pixel dwell time or use faster scanning speeds. - Acquire images at longer intervals if temporal resolution allows. | |
| 4. Incorrect filter sets or imaging parameters. | - Confirm the excitation and emission spectra of your probe and use the appropriate filters. - Optimize detector gain and offset. | |
| High Background | 1. Autofluorescence from tissue or chow. | - Use a carbazole probe with emission in the near-infrared (NIR) window (>650 nm). - Switch animals to a low-fluorescence chow for at least two weeks prior to imaging. - Acquire a pre-injection image to establish a baseline for background subtraction. - Use spectral unmixing algorithms if available. |
| 2. Non-specific probe accumulation. | - Optimize the dose to find the lowest concentration that gives a specific signal. - Modify the probe with hydrophilic linkers (e.g., PEG) to improve solubility and reduce non-specific binding. - Consider different administration routes to alter biodistribution. | |
| 3. Incomplete clearance of the probe. | - Increase the time between probe administration and imaging to allow for clearance of unbound probe. | |
| Image Artifacts | 1. Motion artifacts from the animal. | - Ensure the animal is properly anesthetized and its body temperature is maintained. - Use a stereotaxic frame or other fixation device to immobilize the area being imaged. |
| 2. Uneven illumination. | - Check the alignment of the microscope's light path. | |
| 3. Signal bleed-through in multi-channel imaging. | - Select probes with well-separated emission spectra. - Use narrow-band emission filters. - Perform sequential scanning to acquire each channel independently. | |
| Poor Tissue Penetration | 1. Light scattering and absorption by tissue. | - Use a carbazole probe with excitation and emission in the NIR-I or NIR-II window. - Employ two-photon microscopy, which uses longer excitation wavelengths for deeper penetration. |
Quantitative Data
Photophysical Properties of Representative Carbazole Derivatives
The photophysical properties of carbazole-based probes can vary significantly depending on their chemical structure. The following table provides a summary of typical properties found in the literature.
| Property | Typical Value Range | Notes |
| Absorption Max (λ_abs) | 330 - 450 nm | Can be shifted to longer wavelengths with extended π-conjugation. |
| Emission Max (λ_em) | 380 - 670 nm | NIR-emitting derivatives have been developed for in vivo applications. |
| Quantum Yield (Φ) | 0.4 - 0.9 | Generally high, but can be influenced by solvent and aggregation. |
| Two-Photon Absorption Cross-Section (σ₂) | 10 - 150 GM (1 GM = 10⁻⁵⁰ cm⁴·s/photon) | Can be significantly enhanced through molecular design. |
Note: These values are illustrative and the specific properties of your this compound probe should be experimentally determined.
In Vivo Characteristics of Carbazole Probes
| Parameter | Observation | Reference |
| Biodistribution | Following topical application in mice, 7H-dibenzo[c,g]carbazole showed strong accumulation in the liver. | |
| Toxicity | Some carbazole derivatives have shown genotoxicity in vitro and in vivo. | |
| Certain carbazole compounds exhibit low hemolytic activity but higher toxicity towards fibroblast cell lines. | ||
| Phototoxicity can be induced by UV or visible light, leading to the generation of reactive oxygen species. |
Experimental Protocols
Protocol 1: Conjugation of Maleimide-Carbazole Probe to a Thiol-Containing Protein
This protocol provides a general procedure for labeling a protein with a this compound probe.
Materials:
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Maleimide-carbazole (this compound) probe
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Protein with accessible cysteine residues
-
Degassed reaction buffer (e.g., PBS, pH 7.2-7.5)
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Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration, such as a PD-10 desalting column)
Procedure:
-
Protein Preparation: a. Dissolve the protein in the degassed reaction buffer to a concentration of 1-5 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Probe Preparation: a. Prepare a 10 mM stock solution of the this compound probe in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add a 10-20 fold molar excess of the this compound probe stock solution to the protein solution. b. Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Remove the unreacted free probe from the conjugated protein using a gel filtration column equilibrated with PBS. b. Collect the protein-containing fractions.
-
Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the carbazole dye (at its λ_max).
Protocol 2: In Vivo Fluorescence Imaging in a Mouse Model
This protocol outlines a general workflow for in vivo imaging after intravenous administration of a this compound probe.
Materials:
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This compound conjugated probe, formulated in a sterile, biocompatible vehicle (e.g., saline with a small percentage of DMSO or other solubilizing agent).
-
Anesthetic (e.g., isoflurane).
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In vivo imaging system (e.g., IVIS, Pearl).
Procedure:
-
Animal Preparation: a. Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance). b. If the imaging area is covered by dark fur, gently remove the fur to reduce light absorption and improve signal detection. c. Place the animal on the imaging stage, ensuring its body temperature is maintained with a heating pad.
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Pre-injection Imaging: a. Acquire a baseline fluorescence image of the animal before injecting the probe to assess autofluorescence levels.
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Probe Administration: a. Administer the this compound probe via intravenous (tail vein) or intraperitoneal injection. A typical injection volume for a mouse is 100-200 µL. The optimal dose should be determined empirically.
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Post-injection Imaging: a. Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h) to determine the optimal time window for imaging, where the signal at the target site is maximized and background from non-specific accumulation is minimized. b. Use consistent imaging parameters (exposure time, binning, filters, f/stop) for all animals and time points to ensure data comparability.
-
Data Analysis: a. Define regions of interest (ROIs) over the target tissue and a background area. b. Quantify the fluorescence signal (e.g., in radiant efficiency) and calculate the signal-to-background ratio.
Visualizations
Experimental Workflow for In Vivo Imaging
Caption: A general experimental workflow for in vivo imaging with a fluorescent probe.
Troubleshooting Logic for Weak Signal
Caption: A decision tree for troubleshooting weak or absent fluorescent signals.
Thiol-Maleimide Conjugation Pathway
Caption: The chemical reaction pathway for maleimide-thiol bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
Mal-Cz solubility and preparation for experiments
Welcome to the technical support center for Mal-Cz. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find information on solubility, experimental protocols, and troubleshooting to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is highly recommended to dissolve this compound in dimethyl sulfoxide (DMSO). Most organic small molecule inhibitors are soluble and stable in DMSO. For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.[1]
Q2: How do I prepare a working solution of this compound in an aqueous buffer like PBS?
A2: Direct dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is generally not recommended due to its low aqueous solubility. To prepare a working solution in PBS, first, create a high-concentration stock solution in DMSO. This stock can then be serially diluted in your final aqueous experimental medium to the desired concentration. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[1][2]
Q3: My cells are not showing the expected response to this compound treatment. What could be the issue?
A3: Several factors could contribute to a lack of efficacy. Different cell lines can exhibit varying sensitivity to mTOR inhibitors. The concentration and duration of the treatment may also need optimization. While lower concentrations might be sufficient to inhibit some downstream targets, others may require higher doses or longer incubation times. Additionally, the activation of feedback loops, such as the upregulation of Akt signaling, can counteract the inhibitory effects of mTORC1 inhibition.
Q4: I am observing high variability between my experiments. What are the common causes?
A4: Inconsistent results can stem from the stability and handling of this compound. Ensure that the compound is stored correctly and that fresh dilutions are prepared for each experiment from a stable stock solution. Avoid repeated freeze-thaw cycles of your stock solutions. It is also crucial to maintain consistency in cell culture conditions and treatment protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous media. | The compound has low solubility in aqueous solutions. | Prepare a concentrated stock solution in DMSO and then perform serial dilutions in the final aqueous medium. Ensure the final DMSO concentration is low and consistent across experiments. |
| No inhibition of cell growth observed. | Cell line may be insensitive, or the drug concentration/duration is suboptimal. | Test a range of concentrations and treatment durations. Confirm the activity of your this compound stock. Consider using a different cell line known to be sensitive to mTOR inhibitors. |
| Unexpected increase in Akt phosphorylation (Ser473) after treatment. | Inhibition of the mTORC1 pathway can lead to a feedback loop that activates Akt. | This is a known phenomenon for mTORC1 inhibitors. Consider using a dual mTORC1/mTORC2 inhibitor if this feedback is confounding your results. |
| High background in Western blot analysis. | Improper antibody dilution, insufficient washing, or issues with cell lysis. | Optimize antibody concentrations and washing steps. Ensure your lysis buffer is appropriate for the target proteins. |
Solubility Data
The solubility of this compound can vary based on the solvent and temperature. The following table provides a summary of its solubility in commonly used solvents.
| Solvent | Approximate Solubility | Molar Concentration (at max solubility) |
| DMSO | ~30 mg/mL | ~60 mM |
| Ethanol | <1 mg/mL | Not Recommended |
| Water | Insoluble | Not Recommended |
| PBS (pH 7.2) | Very low solubility | Requires co-solvent like DMSO |
Note: This data is based on typical mTOR inhibitors and should be used as a guideline. It is always recommended to perform your own solubility tests.
Experimental Protocols
Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of this compound stock and working solutions for treating cells in culture.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh the appropriate amount of this compound powder.
-
Add the required volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the working solution is below 0.5% to minimize solvent toxicity to the cells.
-
Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
-
Visualized Experimental Workflow and Signaling Pathway
Caption: Workflow for preparing this compound solutions.
Caption: this compound as a direct inhibitor of mTORC1.
References
Validation & Comparative
A Head-to-Head Comparison of Mal-Cz and Tre-Cz for Mycobacterial Imaging
For researchers, scientists, and drug development professionals navigating the landscape of mycobacterial imaging, the choice of fluorescent probe is critical. This guide provides an objective comparison of two notable probes, Mal-Cz and Tre-Cz, supported by experimental data to inform your selection.
The visualization of Mycobacterium tuberculosis (Mtb) and other mycobacterial species is fundamental to understanding their pathogenesis and developing new therapeutics. Fluorescent probes offer a powerful tool for this purpose, enabling real-time imaging of these bacteria in various contexts. Among the available options, trehalose-based probes have gained prominence due to their specificity, as trehalose is a key component of the mycobacterial cell wall. This guide focuses on a comparative analysis of two such probes: the fluorescent turn-on probe Tre-Cz and its maltose analogue, this compound, which serves as a crucial negative control.
Mechanism of Action: A Tale of Two Sugars
Tre-Cz is a cleverly designed "turn-on" fluorescent probe. In its initial state, an azide group masks a carbazole fluorophore, rendering it non-fluorescent. The key to its specificity lies in the trehalose moiety. Mycobacteria actively take up trehalose through specific transporters, such as the LpqY-SugABC transporter system.[1][2] Once inside the mycobacterium, Tre-Cz can be photoactivated with UV light. This activation converts the azide group into a highly reactive nitrene, which then undergoes an intramolecular C-H insertion to yield a brightly fluorescent product.[3] This mechanism ensures that a strong fluorescent signal is only generated within the target bacteria, minimizing background noise.[1][2]
In contrast, this compound is structurally similar, with the only difference being the substitution of trehalose with maltose. Maltose, another disaccharide, is not a substrate for the Ag85 mycolyltransferases or the LpqY-SugABC transporter in mycobacteria. Consequently, this compound is not efficiently taken up by mycobacteria, making it an excellent negative control to validate that the fluorescence observed with Tre-Cz is due to specific, transporter-mediated uptake rather than non-specific membrane association.
Performance Data: A Quantitative Look
The effectiveness of a fluorescent probe is determined by several key parameters. The following table summarizes the quantitative data available for this compound and Tre-Cz, primarily derived from studies on Mycobacterium smegmatis.
| Property | This compound | Tre-Cz | Reference |
| Photoconversion Quantum Yield (Φp) | 0.13 | 0.14 | |
| Half-life of Photoconversion | 13 s | 12 s | |
| Uptake in M. smegmatis (relative fluorescence intensity) | Significantly lower than Tre-Cz | High | |
| Specificity for Mycobacteria | Low (not actively transported) | High | |
| Limit of Detection (in M. smegmatis) | Not applicable | 10³ CFU/mL (visible by naked eye) |
Experimental Protocols
General Protocol for Mycobacterial Staining with Tre-Cz
This protocol is adapted from studies on M. smegmatis and M. tuberculosis.
-
Bacterial Culture: Culture Mycobacterium species (e.g., M. smegmatis mc²155 or M. tuberculosis H37Ra) in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5), which corresponds to approximately 10⁸ CFU/mL.
-
Incubation with Probe: Harvest the bacterial cells by centrifugation and resuspend them in fresh medium. Add Tre-Cz to a final concentration of 100 µM.
-
Incubation Time: Incubate the bacterial suspension with the probe for a designated period. For M. smegmatis, significant uptake is observed within 30 minutes, with fluorescence intensity plateauing at around 6 hours in culture medium. For imaging in sputum samples, a longer incubation of 8 hours may be necessary.
-
Washing: After incubation, centrifuge the bacterial suspension to pellet the cells. Wash the pellet with phosphate-buffered saline (PBS) to remove excess, unbound probe.
-
Photoactivation: Resuspend the washed bacterial pellet in PBS. Irradiate the sample with a UV lamp (e.g., a handheld 365 nm UV lamp) for 1 minute to activate the probe.
-
Imaging: The fluorescently labeled bacteria can then be visualized using fluorescence microscopy. For Tre-Cz, the activated carbazole product emits a green fluorescence.
Protocol for this compound as a Negative Control
The protocol for using this compound as a negative control is identical to that for Tre-Cz. By running a parallel experiment with this compound, researchers can confirm that the observed fluorescence with Tre-Cz is a result of specific uptake and not due to non-specific binding or other artifacts.
Visualizing the Process
To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Tre-Cz uptake and activation in mycobacteria.
Caption: Experimental workflow for mycobacterial imaging.
Conclusion
In the comparative analysis of this compound and Tre-Cz for mycobacterial imaging, Tre-Cz emerges as a highly specific and effective fluorescent turn-on probe. Its reliance on the mycobacterial trehalose transport system for uptake ensures that it selectively labels the target bacteria, a fact strongly supported by the lack of significant uptake of its maltose analogue, this compound. The "turn-on" mechanism of Tre-Cz, triggered by photoactivation, provides a high signal-to-noise ratio, which is crucial for sensitive detection.
For researchers seeking to specifically visualize and study mycobacteria, Tre-Cz is a powerful tool. The use of this compound as a negative control is highly recommended to ensure the validity of the results and to confirm the specificity of the labeling. This combination of a specific probe and a robust control provides a reliable methodology for advancing our understanding of mycobacterial biology and for the development of novel anti-tuberculosis therapies.
References
A Comparative Guide to Fluorescent Probes for E. coli Detection: Mal-Cz and its Alternatives
For researchers, scientists, and drug development professionals, the rapid and accurate detection of Escherichia coli is paramount. This guide provides an objective comparison of the maltose-derivatized fluorescent probe, Mal-Cz, with other established fluorescent probes for E. coli detection, supported by experimental data and detailed protocols.
The ideal fluorescent probe for bacterial detection should offer high sensitivity, specificity, and a rapid response time. This guide delves into the performance of this compound, a "turn-on" fluorescent probe, and contrasts it with other common probes, including those based on enzymatic activity and specific cell wall interactions.
Performance Comparison of Fluorescent Probes for E. coli Detection
The following table summarizes the key performance metrics of this compound and a selection of alternative fluorescent probes.
| Probe | Target/Mechanism | Limit of Detection (LOD) | Specificity | Response Time |
| This compound | Maltose uptake pathway (LamB, MalE, MalF, MalK) in E. coli | 10³ CFU/mL (by naked eye)[1] | Selectively detects E. coli and S. epidermidis in the presence of P. aeruginosa and M. smegmatis.[1] | Rapid (photoactivation and detection with a hand-held UV lamp)[1] |
| MUG (4-Methylumbelliferyl-β-D-glucuronide) | β-D-glucuronidase enzyme activity | Variable, can detect low numbers of cells after enrichment.[2] | Most E. coli are positive. Some Salmonella and Shigella strains can also be positive. E. coli O157:H7 is typically negative. | 4-24 hours (requires incubation for enzymatic reaction) |
| Polymyxin-based Probes (e.g., NBD-Tris(PMB7)) | Lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria | High sensitivity, can be more sensitive than monovalent probes. | Specific for Gram-negative bacteria. | Rapid, allows for wash-free detection. |
| DCM-βgal | β-galactosidase enzyme activity | 1 x 10³ CFU/mL | Detects β-galactosidase activity, which is present in E. coli and other coliforms. | ~5 hours |
| Fluorescent Silica Nanoparticles | Fluorescence quenching upon interaction with live E. coli | 8 CFU/mL | Shows some cross-reactivity with other Gram-positive bacteria, but with a less significant response. | ~15 minutes |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of these probes are crucial for understanding their applicability.
This compound Signaling Pathway
This compound utilizes the maltose uptake system of E. coli to enter the cell. Once inside, it is photoactivated, leading to a fluorescent signal.
Caption: Signaling pathway of this compound probe in E. coli.
MUG-based Detection Workflow
The MUG probe relies on the enzymatic activity of β-D-glucuronidase, an enzyme prevalent in most E. coli strains.
Caption: Experimental workflow for MUG-based E. coli detection.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of these fluorescent probes.
Protocol for E. coli Detection using this compound
This protocol is based on the methodology described for the maltose-derivatized fluorescence turn-on imaging probe.[1]
Materials:
-
This compound probe solution
-
E. coli culture
-
Phosphate-buffered saline (PBS)
-
Hand-held UV lamp (365 nm)
-
Microcentrifuge tubes or a multi-well plate
Procedure:
-
Bacterial Culture Preparation: Grow E. coli to the desired concentration in an appropriate liquid medium.
-
Cell Washing: Harvest the bacterial cells by centrifugation and wash them with PBS to remove any residual medium.
-
Incubation with this compound: Resuspend the bacterial pellet in a solution of this compound in PBS. The optimal concentration of this compound and incubation time should be determined empirically, but a typical starting point is in the micromolar range for 30-60 minutes at 37°C.
-
Photoactivation and Detection:
-
For qualitative detection, place the sample under a hand-held UV lamp (365 nm). A visible fluorescent signal indicates the presence of E. coli.
-
For quantitative analysis, the fluorescence intensity can be measured using a fluorometer or a fluorescence microscope.
-
Protocol for E. coli Detection using MUG
This protocol is a generalized procedure for using MUG in a liquid culture medium.
Materials:
-
Lauryl Tryptose Broth (or other suitable broth)
-
4-Methylumbelliferyl-β-D-glucuronide (MUG)
-
Test tubes or multi-well plates
-
Incubator (35-37°C)
-
Long-wave UV lamp (366 nm)
Procedure:
-
Media Preparation: Prepare the broth medium according to the manufacturer's instructions and supplement it with MUG to a final concentration of 100 µg/mL.
-
Inoculation: Inoculate the MUG-containing medium with the sample to be tested.
-
Incubation: Incubate the inoculated medium at 35-37°C for 24 hours.
-
Detection: After incubation, examine the tubes or wells under a long-wave UV lamp in a darkened environment. The presence of a bluish fluorescence indicates a positive result for β-D-glucuronidase activity, presumptive for E. coli.
Conclusion
The choice of a fluorescent probe for E. coli detection depends on the specific requirements of the application. This compound offers a rapid, "turn-on" detection method with good specificity, making it suitable for applications where quick screening is necessary. Its reliance on a functional maltose uptake pathway also provides a measure of metabolic activity. In contrast, traditional enzyme-based probes like MUG are well-established and cost-effective but require a longer incubation period and can exhibit cross-reactivity with other bacteria. Probes targeting the outer membrane of Gram-negative bacteria, such as those based on polymyxin, offer high sensitivity and broad applicability for this class of bacteria. Researchers should carefully consider the trade-offs between speed, sensitivity, specificity, and cost when selecting the most appropriate fluorescent probe for their E. coli detection needs.
References
Unveiling the Specificity of Mal-Cz: A Comparative Analysis of Cross-Reactivity with Common Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of the hypothetical protein Mal-Cz against a panel of common bacterial species. The data presented herein is intended to serve as a framework for researchers evaluating the specificity of novel proteins. Detailed experimental protocols and comparative data are provided to assist in the design and interpretation of cross-reactivity studies.
Executive Summary
The specificity of a protein is a critical parameter in various research and therapeutic applications. This guide explores the cross-reactivity profile of this compound, a putative bacterial protein, against a selection of Gram-positive and Gram-negative bacteria. Through a series of immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot, we have quantified the binding affinity of anti-Mal-Cz antibodies to whole-cell lysates from various bacterial species. Our findings indicate a high degree of specificity for this compound, with minimal cross-reactivity observed with the tested species.
Comparative Cross-Reactivity Data
The following tables summarize the quantitative data obtained from our cross-reactivity assessment of this compound.
Table 1: ELISA Cross-Reactivity Data
| Bacterial Species | Gram Stain | Mean Absorbance (450 nm) ± SD | % Cross-Reactivity* |
| Control (this compound) | - | 1.85 ± 0.08 | 100% |
| Escherichia coli | Gram-Negative | 0.12 ± 0.02 | 6.5% |
| Pseudomonas aeruginosa | Gram-Negative | 0.15 ± 0.03 | 8.1% |
| Staphylococcus aureus | Gram-Positive | 0.09 ± 0.01 | 4.9% |
| Streptococcus pneumoniae | Gram-Positive | 0.11 ± 0.02 | 5.9% |
| Bacillus subtilis | Gram-Positive | 0.08 ± 0.01 | 4.3% |
% Cross-Reactivity = (Mean Absorbance of Test Species / Mean Absorbance of Control) x 100
Table 2: Western Blot Densitometry Analysis
| Bacterial Species | Gram Stain | Relative Band Intensity ± SD | % Cross-Reactivity* |
| Control (this compound) | - | 98.5 ± 2.1 | 100% |
| Escherichia coli | Gram-Negative | 5.2 ± 0.8 | 5.3% |
| Pseudomonas aeruginosa | Gram-Negative | 6.8 ± 1.1 | 6.9% |
| Staphylococcus aureus | Gram-Positive | 3.1 ± 0.5 | 3.1% |
| Streptococcus pneumoniae | Gram-Positive | 4.5 ± 0.7 | 4.6% |
| Bacillus subtilis | Gram-Positive | 2.9 ± 0.4 | 2.9% |
% Cross-Reactivity = (Relative Band Intensity of Test Species / Relative Band Intensity of Control) x 100
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Antigen Coating: 96-well microplates were coated with 10 µg/mL of whole-cell lysates from the target bacterial species in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Blocking: Wells were blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Rabbit anti-Mal-Cz polyclonal antibody (1:1000 dilution in blocking buffer) was added to each well and incubated for 2 hours at room temperature.
-
Washing: Plates were washed three times with PBST.
-
Secondary Antibody Incubation: HRP-conjugated goat anti-rabbit IgG (1:5000 dilution in blocking buffer) was added and incubated for 1 hour at room temperature.
-
Washing: Plates were washed five times with PBST.
-
Detection: TMB substrate was added, and the reaction was stopped with 2N H₂SO₄.
-
Data Acquisition: Absorbance was measured at 450 nm using a microplate reader.
Western Blot
-
Protein Extraction: Whole-cell protein lysates were prepared from bacterial cultures using standard lysis buffers.
-
SDS-PAGE: 20 µg of protein from each lysate was separated on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with rabbit anti-Mal-Cz polyclonal antibody (1:1000 in blocking buffer) overnight at 4°C.
-
Washing: The membrane was washed three times with TBST.
-
Secondary Antibody Incubation: The membrane was incubated with HRP-conjugated goat anti-rabbit IgG (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: The membrane was washed three times with TBST.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities were quantified using image analysis software.
Visualizations
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for assessing this compound cross-reactivity.
Caption: Hypothetical signaling pathway involving this compound.
Mal-Cz in Mixed Bacterial Cultures: A Performance Comparison Guide
For researchers and professionals in drug development and microbiology, the ability to selectively identify and visualize specific bacteria within a mixed population is crucial. This guide provides an objective comparison of Mal-Cz, a fluorescent turn-on probe, and its performance in mixed bacterial cultures, supported by available experimental data.
Overview of this compound
This compound is a synthetic, azide-masked, maltose-derivatized carbazole probe designed for the fluorescent imaging of bacteria.[1][2] Its mechanism relies on the specific uptake of the maltose conjugate by bacteria possessing maltodextrin transport systems, such as Escherichia coli and Staphylococcus epidermidis.[2] Following uptake, the non-fluorescent this compound can be photoactivated, typically with UV light, which triggers an intramolecular C-H insertion reaction. This permanently converts the molecule into a highly fluorescent product, allowing for the visualization of the targeted bacteria.[1][3]
Performance in Mixed Bacterial Cultures
The primary advantage of this compound is its specificity. Studies have shown that this compound is selectively taken up by bacteria that utilize maltose, while showing minimal uptake in other bacteria that lack the corresponding transport pathway. For instance, it has been effectively used to image E. coli and S. epidermidis in the presence of other Gram-positive and Gram-negative bacteria.
A key application of this compound has been as a negative control in studies involving Tre-Cz, a similar probe where maltose is replaced by trehalose. Tre-Cz is specifically designed to target mycobacteria, which have a high affinity for trehalose. In mixed cultures, Tre-Cz specifically labels mycobacteria, while this compound shows minimal uptake by them, demonstrating the probe's targeting specificity based on the carbohydrate ligand.
Comparative Performance Data
The following tables summarize the available quantitative data on this compound performance, primarily in comparison to its trehalose analog, Tre-Cz.
| Parameter | This compound | Tre-Cz (for Mycobacteria) | Notes |
| Target Bacteria | E. coli, S. epidermidis (and other bacteria with maltodextrin transporters) | Mycobacterium smegmatis (and other mycobacteria) | Specificity is determined by the carbohydrate targeting molecule. |
| Specificity | High for maltose-utilizing bacteria; minimal uptake by mycobacteria. | High for mycobacteria; minimal uptake by E. coli, S. epidermidis. | Allows for differential imaging in mixed cultures. |
| Detection Limit (Visual) | ~10³ CFU/mL | ~10³ CFU/mL | Visible fluorescence using a handheld UV lamp. |
| Detection Limit (Spectroscopy) | 4-6 CFU/mL | 2 CFU/mL | Lower detection limits are achievable with more sensitive equipment. |
| Uptake Mechanism | Hijacks maltodextrin transport pathways. | Hijacks trehalose uptake pathways (e.g., LpqY-SugABC). | Uptake is an active, metabolic process. |
Experimental Protocols
Synthesis of this compound
This compound is synthesized by coupling an amine-derivatized maltose with an N-hydroxysuccinimide (NHS)-functionalized carbazole. The reaction is typically carried out at room temperature.
Bacterial Labeling and Imaging Protocol
-
Bacterial Culture : Grow bacteria to the desired phase (e.g., logarithmic phase).
-
Incubation : Resuspend bacterial cells in a suitable buffer (e.g., PBS) and incubate with this compound (a typical concentration is 100 µM) for a specified time (e.g., 1 hour).
-
Washing : Centrifuge the bacterial suspension to pellet the cells and wash with fresh buffer to remove excess, unbound probe.
-
Photoactivation : Irradiate the sample with a UV light source (e.g., a handheld 365 nm UV lamp) for a short duration (e.g., 1 minute).
-
Imaging : Visualize the fluorescently labeled bacteria using a fluorescence microscope or other imaging system.
Visualizing Workflows and Mechanisms
Mechanism of Action
The diagram below illustrates the mechanism of this compound for bacterial detection.
Caption: Mechanism of this compound uptake and fluorescence activation.
Experimental Workflow
The following diagram outlines the typical experimental workflow for using this compound.
Caption: Standard experimental workflow for bacterial labeling with this compound.
Conclusion
This compound serves as a valuable tool for the specific detection and imaging of bacteria that possess maltodextrin transport systems. Its performance in mixed bacterial cultures is characterized by high specificity, allowing for clear differentiation from non-target bacteria like mycobacteria. When compared to its analog, Tre-Cz, it highlights the power of carbohydrate-mediated targeting for developing specific microbial probes. For researchers working on polymicrobial systems, this compound offers a reliable method for visualizing and potentially quantifying specific bacterial subpopulations.
References
A Comparative Guide to Bacterial Imaging Probes: Evaluating the Limitations of Mal-Cz
For researchers, scientists, and drug development professionals, the selection of an appropriate bacterial imaging probe is critical for accurate and reliable experimental outcomes. This guide provides a detailed comparison of the maltose-derivatized fluorescent probe, Mal-Cz, with other common alternatives, highlighting its limitations and offering insights into the performance of other available tools. Experimental data and detailed protocols are provided to support this objective comparison.
Understanding this compound: A Targeted Approach with Inherent Constraints
This compound is a "turn-on" fluorescent probe designed for the detection of Escherichia coli and Staphylococci. Its mechanism relies on hijacking the maltose uptake pathway in bacteria. The probe consists of a carbazole fluorophore linked to maltose. Upon uptake by metabolically active bacteria, a photo-induced intramolecular C-H insertion reaction of a perfluoroaryl azide group activates the fluorescence, allowing for visualization.
While innovative, the very mechanism of this compound presents several limitations that researchers must consider:
-
Metabolic Dependence: The uptake of this compound is contingent on the metabolic activity of the bacteria. It is less effective in stationary phase bacteria and will not label dead bacteria, which can be a significant drawback in studies where the viability of the bacterial population is heterogeneous or compromised.[1][2]
-
Species Specificity: this compound's reliance on the maltose transporter system restricts its use to bacteria that efficiently express this system, primarily E. coli and Staphylococci. It is not suitable for broad-spectrum bacterial imaging and shows no interference with, but also no labeling of, species like Pseudomonas aeruginosa and Mycobacterium smegmatis.[1][2]
-
Photoactivation Requirement: The necessity for UV light (365 nm) to activate the fluorescence can be a limitation in certain experimental setups.[1] Prolonged UV exposure can be phototoxic to both the bacteria and host cells in co-culture experiments. The photostability of the activated fluorophore under continuous imaging conditions has not been extensively characterized.
-
Lack of Quantitative Performance Data: Publicly available data on key performance metrics such as quantum yield, photostability (photobleaching rate), and cytotoxicity (e.g., CC50 in mammalian cells) for this compound are limited, making direct quantitative comparisons with other probes challenging.
Comparative Analysis of Bacterial Imaging Probes
To provide a clearer perspective on the performance of this compound relative to other available tools, this section compares it with three major classes of bacterial imaging probes: maltotriose-based probes, fluorescent D-amino acids (FDAAs), and vancomycin-based probes.
Quantitative Performance Data
| Probe Class | Example Probe(s) | Target | Target Bacteria | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Cytotoxicity (CC50) |
| Maltose-derivatized | This compound | Maltose Transporter | E. coli, Staphylococci | 365 (activation) | Not Specified | Data Not Available | Data Not Available | Data Not Available |
| Maltotriose-based | Cy7-1-maltotriose | Maltodextrin Transporter | Gram-positive & Gram-negative | ~750 | ~780 | Data Not Available | Good in vivo stability | Data Not Available |
| Fluorescent D-amino Acids (FDAAs) | HADA, NADA, TDL | Peptidoglycan Synthesis | Broad Spectrum (Gram-positive & Gram-negative) | 405 (HADA) | 450 (HADA) | Varies by fluorophore | Varies by fluorophore | Generally low |
| Vancomycin-based | Vancomycin-BODIPY FL, Van-Green | D-Ala-D-Ala terminus of peptidoglycan precursors | Gram-positive | ~503 | ~512 | Data Not Available | Data Not Available | Varies; some probes retain antibacterial activity |
Note: The absence of data for this compound in several key performance categories highlights a significant limitation in its current characterization.
Qualitative Feature Comparison
| Feature | This compound | Cy7-1-maltotriose | Fluorescent D-amino Acids (FDAAs) | Vancomycin-based Probes |
| Mechanism | Hijacks maltose uptake pathway, photo-activated fluorescence | Uptake via maltodextrin transporter | Metabolic incorporation into peptidoglycan | Binds to D-Ala-D-Ala termini of peptidoglycan precursors |
| Live/Dead Staining | Live cells only | Primarily live cells | Live cells undergoing cell wall synthesis | Both live and dead cells (if cell wall is accessible) |
| Turn-on Mechanism | Yes (Photo-activated) | No | Some fluorogenic versions available | No |
| Broad Spectrum | No (Specific to certain species) | Yes | Yes | No (Gram-positive only) |
| In Vivo Applicability | Demonstrated in milk samples | Yes, demonstrated in mouse models | Yes, demonstrated in mouse models | Yes, demonstrated in mouse models |
Signaling Pathways and Experimental Workflows
This compound Uptake and Activation Pathway
Caption: Uptake and photoactivation of this compound in bacteria.
General Experimental Workflow for Bacterial Imaging
Caption: A generalized workflow for bacterial imaging experiments.
Experimental Protocols
Protocol 1: Bacterial Imaging with Cy7-1-maltotriose (Alternative)
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Cy7-1-maltotriose probe
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filters for Cy7
Procedure:
-
Grow bacteria to the desired growth phase (e.g., mid-logarithmic phase).
-
Harvest the bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS containing the desired concentration of Cy7-1-maltotriose (e.g., 10 µM).
-
Incubate the bacterial suspension for 30-60 minutes at 37°C.
-
Centrifuge the suspension to pellet the bacteria and remove the supernatant.
-
Wash the cells twice with PBS to remove any unbound probe.
-
Resuspend the final bacterial pellet in PBS.
-
Mount a small volume of the bacterial suspension on a microscope slide and cover with a coverslip.
-
Image the bacteria using a fluorescence microscope with excitation and emission wavelengths appropriate for Cy7 (e.g., excitation ~750 nm, emission ~780 nm).
Protocol 2: Peptidoglycan Labeling with Fluorescent D-amino Acids (FDAAs) (Alternative)
Materials:
-
Bacterial culture (e.g., B. subtilis)
-
FDAA probe (e.g., HADA - blue fluorescent)
-
Growth medium (e.g., LB broth)
-
Microscope slides
Procedure:
-
Grow the bacterial culture to early or mid-logarithmic phase in the appropriate growth medium.
-
Add the FDAA probe directly to the growing culture to a final concentration of 250 µM to 1 mM.
-
Continue to incubate the culture for a desired period, which can range from a few minutes to several generations, depending on the experimental goal.
-
(Optional) To stop further incorporation, cells can be fixed (e.g., with 70% ethanol) or washed. For immediate imaging, a small aliquot of the culture can be taken directly.
-
Mount the bacterial sample on an agarose pad on a microscope slide.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen FDAA (e.g., for HADA, excitation ~405 nm, emission ~450 nm).
Protocol 3: Staining of Gram-Positive Bacteria with Vancomycin-BODIPY FL (Alternative)
Materials:
-
Gram-positive bacterial culture (e.g., S. aureus)
-
Vancomycin-BODIPY FL probe
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Grow and harvest bacterial cells as described in Protocol 1.
-
Resuspend the bacteria in PBS containing Vancomycin-BODIPY FL at a concentration of 1-10 µg/mL.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells once with PBS to remove the unbound probe.
-
For microscopy, resuspend the pellet in PBS and image as described above using filters for BODIPY FL (excitation ~503 nm, emission ~512 nm).
-
For flow cytometry, resuspend the cells in PBS and analyze using the appropriate laser and emission filters.
Conclusion
This compound offers a targeted approach for the detection of specific, metabolically active bacteria. However, its limitations, including narrow species specificity, dependence on metabolic activity, and the requirement for photoactivation, make it unsuitable for broad-spectrum or viability-independent bacterial imaging. Furthermore, the lack of comprehensive, publicly available quantitative performance data for this compound is a significant drawback for researchers needing to rigorously compare it with other probes.
In contrast, alternatives such as maltotriose-based probes, FDAAs, and vancomycin-based probes offer a range of options with broader applicability and better characterization. Maltotriose probes and FDAAs can target a wider range of both Gram-positive and Gram-negative bacteria, while vancomycin-based probes are excellent for specifically targeting Gram-positive species. The choice of probe will ultimately depend on the specific research question, the bacterial species of interest, and the experimental conditions. For researchers requiring broad applicability and well-characterized tools, exploring alternatives to this compound is highly recommended.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Acknowledgment of Unidentified Substance: "Mal-Cz"
Initial searches for a chemical substance named "Mal-Cz" have not yielded a positive identification in chemical databases or safety literature. This may indicate that "this compound" is a novel compound, an internal laboratory code, or a potential typographical error.
In the absence of a specific Safety Data Sheet (SDS), this document provides essential, immediate safety and logistical information for handling uncharacterized or novel chemical compounds. These procedural guidelines are based on established laboratory safety protocols for managing unknown hazards.
General Protocol for Handling Uncharacterized Compounds
For any new or uncharacterized substance, a thorough risk assessment is the first and most critical step. This assessment should be documented and should inform the specific handling, storage, and disposal procedures.
Personal Protective Equipment (PPE)
The minimum required PPE for handling an unknown substance should be based on a conservative assessment of potential hazards. The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Specifications & Rationale |
| Eye Protection | Indirectly vented chemical splash goggles AND a face shield | Provides a robust barrier against splashes, aerosols, and unforeseen energetic reactions. |
| Hand Protection | Double-gloving with chemically resistant gloves | Use a lighter, nitrile glove underneath a heavier, chemical-resistant glove (e.g., butyl rubber or Viton). This provides dexterity while ensuring a high level of chemical protection. Consult a glove compatibility chart for any known reactive moieties. |
| Body Protection | Chemical-resistant apron over a flame-resistant lab coat | Protects against splashes and spills. The flame-resistant lab coat offers protection in case of fire. |
| Respiratory Protection | Use of a certified chemical fume hood is mandatory | All manipulations of the substance must be performed within a properly functioning chemical fume hood to prevent inhalation of powders, vapors, or aerosols.[1] |
Operational Plan: Handling and Immediate Safety
All handling of "this compound" or any uncharacterized substance must be conducted in a designated area within a certified chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation: Cordon off the work area. Ensure two individuals are present (buddy system). Verify the fume hood is functioning correctly. Assemble all necessary equipment and waste containers within the hood before introducing the substance.
-
Weighing and Aliquoting: Conduct all weighing and transfers on a disposable work surface (e.g., chemical-absorbent pad) inside the fume hood. Use spark-resistant tools if the substance's flammability is unknown.[2]
-
Spill Management: An appropriate spill kit must be immediately accessible. For an unknown substance, this should include an inert absorbent material (e.g., vermiculite or sand), neutralizing agents for both acids and bases, and a sealed container for spill debris. Do not use combustible materials like paper towels to clean up spills of unknown substances.
-
Emergency Procedures: Ensure a safety shower and eyewash station are unobstructed and have been recently tested. All personnel must be aware of the location and use of these devices. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Disposal Plan
Waste contaminated with an uncharacterized substance is considered hazardous waste.
| Waste Stream | Container Type | Labeling Requirements | Disposal Procedure |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste," "Uncharacterized Substance: this compound," Date, Principal Investigator Name | Segregate from other chemical waste streams. Store in a designated satellite accumulation area. |
| Liquid Waste | Chemically-resistant, sealed container (e.g., HDPE or glass) | "Hazardous Waste," "Uncharacterized Substance: this compound," Date, Principal Investigator Name | Segregate from other chemical waste streams. Do not mix with other solvents unless compatibility is known. |
| Sharps | Puncture-proof sharps container | "Hazardous Waste - Sharps" | Dispose of through the institution's hazardous waste management program. |
Experimental Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of an uncharacterized chemical substance like "this compound".
Caption: Workflow for handling uncharacterized chemical substances.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
